molecular formula C4H3BrClN3 B112989 2-Amino-3-bromo-5-chloropyrazine CAS No. 76537-18-3

2-Amino-3-bromo-5-chloropyrazine

Cat. No.: B112989
CAS No.: 76537-18-3
M. Wt: 208.44 g/mol
InChI Key: ACFBUXHJONGLLF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chloropyrazine is a useful research compound. Its molecular formula is C4H3BrClN3 and its molecular weight is 208.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFBUXHJONGLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440738
Record name 2-AMINO-3-BROMO-5-CHLOROPYRAZINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76537-18-3
Record name 3-Bromo-5-chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76537-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-3-BROMO-5-CHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-bromo-5-chloropyrazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated pyrazine derivative with the chemical formula C4H3BrClN3.[1][2] Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. There are conflicting reports regarding its melting point; one set of sources indicates a melting point of 128°C, while another, associated with a specific synthesis protocol, reports a range of 230-232°C.[1][2]

PropertyValueSource(s)
CAS Number 21943-13-5[1][2]
Molecular Formula C4H3BrClN3[1][2]
Molecular Weight 208.44 g/mol [3]
Melting Point 128°C or 230-232°C[1][2]
Boiling Point 271°C[1][4]
Density 1.96 g/cm³[1]
Flash Point 118°C[1]
Vapor Pressure 0.007 mmHg at 25°C[1]
pKa (Predicted) 0.81 ± 0.10[4]
XLogP3 1.4[1]
Topological Polar Surface Area 51.8 Ų[1]
Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectroscopyDataSource(s)
Infrared (IR) 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching)[2]
¹H NMR (500 MHz, CDCl₃) δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine H)[2]
¹³C NMR (125 MHz, CDCl₃) δ 123.5, 132.0, 142.9, 150.6[2]
Mass Spectrometry (GC-MS) m/z 211, 209, 207 (M+)[2]
High-Resolution MS (HRMS) Calculated for MH+: 207.9272; Found: 207.9280[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine.[2]

General Procedure:

  • A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS) (31.0 g, 173 mmol) is prepared in chloroform (140 mL).[2]

  • The mixture is heated and refluxed for 16 hours.[2]

  • Upon completion, the solution is cooled to room temperature.[2]

  • The solution is then washed with deionized water (350 mL).[2]

  • The organic layer is filtered through diatomaceous earth.[2]

  • The filtrate is concentrated under reduced pressure to yield the product, 5-bromo-3-chloropyrazin-2-amine, as a brown solid (22.0 g, 69% yield).[2]

Synthesis_Workflow Reactant 2-Amino-3-chloropyrazine Process Reflux @ 16h Reactant->Process Add Reagent N-Bromosuccinimide (NBS) in Chloroform Reagent->Process Workup Cooling, Washing, Filtration, Concentration Process->Workup Reaction Mixture Product This compound Workup->Product Yields (69%)

Synthesis of this compound.

Application in Drug Discovery

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Notably, aminopyrazine scaffolds are key pharmacophores in the development of allosteric inhibitors targeting Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5]

Role as a Precursor for SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 proto-oncogene.[5][6] It is a critical component of multiple cell signaling pathways, including the RAS/MAPK cascade, which regulates cell growth, proliferation, and differentiation.[7][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[5][6] Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, have emerged as a promising strategy for targeting SHP2.[5] The aminopyrazine core, derived from intermediates like this compound, plays a vital role in the binding of these inhibitors to the allosteric site of SHP2.[5][9]

Relevant Biological Signaling Pathways

The SHP2-Mediated RAS/MAPK Signaling Pathway

SHP2 functions as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[8] The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation.

  • Recruitment: The adaptor protein Grb2 binds to the phosphorylated RTK, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor.[10]

  • SHP2 Action: SHP2 is also recruited to the signaling complex, where its phosphatase activity is essential for the full activation of the RAS-ERK pathway.[8][10] It acts as a positive regulator of RAS signaling.[8]

  • RAS Activation: SOS promotes the exchange of GDP for GTP on Ras, converting it to its active state.[10]

  • MAPK Cascade: Activated Ras triggers a downstream phosphorylation cascade: RAF → MEK → ERK.[10]

  • Cellular Response: Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation, differentiation, and survival.[11]

SHP2 inhibitors developed from this compound can block this pathway, thereby inhibiting the growth of cancer cells that are dependent on this signaling cascade.[5]

SHP2_Pathway SHP2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates Ras RAS-GDP (Inactive) Grb2_SOS->Ras Activates SHP2->Ras Positively Regulates Ras_GTP RAS-GTP (Active) RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Inhibitor SHP2 Inhibitor (Derived from title compound) Inhibitor->SHP2 Blocks GrowthFactor Growth Factor GrowthFactor->RTK Binds

Role of SHP2 in the RAS/MAPK pathway and the point of inhibition.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: 2-Amino-3-bromo-5-chloropyrazine (CAS No. 21943-13-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrazine core, substituted with amino, bromo, and chloro groups at strategic positions, makes it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The electron-withdrawing nature of the pyrazine ring and the presence of multiple reaction sites allow for diverse chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some discrepancies exist in the reported literature for certain physical properties, such as the melting point. The data presented here prioritizes sources with comprehensive experimental details.

Table 1: General Properties

PropertyValue
CAS Number 21943-13-5
Molecular Formula C₄H₃BrClN₃
Molecular Weight 208.44 g/mol
IUPAC Name 5-bromo-3-chloropyrazin-2-amine
Synonyms 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloro-pyrazin-2-ylamine
Physical Form Solid

Table 2: Physical Properties

PropertyValueSource
Melting Point 230-232 °C[1]
Boiling Point 271.288 °C at 760 mmHg[2]
Density 1.961 g/cm³[2]
Flash Point 117.871 °C[2]

Table 3: Spectroscopic Data

SpectrumData
Infrared (IR) 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching)[1]
¹H NMR (500 MHz, CDCl₃) δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine-H)[1]
¹³C NMR (125 MHz, CDCl₃) δ 123.5, 132.0, 142.9, 150.6[1]
Mass Spectrometry (GC-MS) m/z 211, 209, 207 (M⁺)[1]
High-Resolution Mass Spectrometry (HRMS) m/z 207.9280 (MH⁺), Calculated: 207.9272[1]

Synthesis

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-Amino-3-chloropyrazine product This compound start->product Reflux, 16h reagent N-Bromosuccinimide (NBS) Chloroform (Solvent)

Synthesis of the target compound.

Procedure:

  • A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is prepared in a round-bottom flask.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for 16 hours.[1]

  • Upon completion of the reaction, the solution is cooled to room temperature.

  • The cooled solution is washed with deionized water (350 mL).[1]

  • The organic layer is separated and filtered through diatomaceous earth.[1]

  • The filtrate is concentrated under reduced pressure to yield the crude product.[1]

  • The resulting brown solid is 5-bromo-3-chloropyrazin-2-amine (22.0 g, 69% yield).[1]

Applications in Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds. Aminopyrazines are recognized as key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors.

The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases, a common binding motif for this class of inhibitors. The bromo and chloro substituents on the pyrazine ring provide opportunities for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

Potential as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase. The aminopyrazine scaffold of this compound is well-suited for this purpose. The amino group can be further derivatized, and the halogen atoms can be replaced with larger aromatic or aliphatic groups to enhance binding affinity and selectivity for specific kinases.

G cluster_1 Hypothetical Drug Discovery Workflow start This compound (Starting Material) step1 Chemical Derivatization (e.g., Suzuki Coupling at Br/Cl sites, Amine functionalization) start->step1 step2 Library of Novel Pyrazine Derivatives step1->step2 step3 High-Throughput Screening (Kinase Inhibition Assays) step2->step3 step4 Hit Identification and Lead Optimization (Structure-Activity Relationship Studies) step3->step4 end Preclinical Candidate step4->end

A potential workflow for drug discovery.
Role in Signaling Pathways

Given the prevalence of aminopyrazine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could modulate various signaling pathways implicated in diseases like cancer. These pathways often involve kinases that regulate cell proliferation, survival, and differentiation. By inhibiting specific kinases, such compounds could potentially disrupt aberrant signaling and exert a therapeutic effect.

G cluster_2 Conceptual Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT pathways) receptor->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Aminopyrazine Derivative (Potential Inhibitor) inhibitor->receptor

Inhibition of a signaling pathway.

Safety Information

This compound is a chemical intermediate intended for research and development purposes only. It should be handled by qualified professionals in a laboratory setting with appropriate personal protective equipment.

Table 4: Hazard Information

Hazard ClassHazard Statements
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific target organ toxicity, single exposure H335: May cause respiratory irritation

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse chemical libraries. The prevalence of the aminopyrazine scaffold in known kinase inhibitors suggests that this compound is a promising candidate for the development of novel targeted therapies. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.

References

Synthesis of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide on Synthetic Strategies and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polysubstituted pyrazines is a cornerstone in the development of novel pharmaceuticals and functional materials. This technical guide addresses the synthesis of 2-Amino-3-bromo-5-chloropyrazine, with a specific focus on the synthetic challenges and strategies starting from 2-amino-3-chloropyrazine. Direct bromination of 2-amino-3-chloropyrazine does not yield the target compound due to regiochemical constraints. This document elucidates the underlying principles of electrophilic substitution on the pyrazine ring, provides a detailed experimental protocol for the observed bromination product, and proposes a viable multi-step synthetic pathway to achieve the desired this compound. All quantitative data is presented in structured tables, and reaction workflows are visualized using diagrams.

Introduction: The Challenge of Regioselective Bromination

The direct synthesis of this compound from 2-amino-3-chloropyrazine presents a significant regiochemical challenge. The pyrazine ring is an electron-deficient system, and electrophilic aromatic substitution is generally difficult. However, the presence of the strongly activating amino (-NH₂) group at the C2 position facilitates this reaction by donating electron density to the ring.

The directing effect of the amino group favors electrophilic attack at the positions ortho (C3) and para (C5) to it. In the starting material, 2-amino-3-chloropyrazine, the C3 position is already substituted with a chloro group. While the C3 position is electronically activated by the amino group, it is sterically hindered by the adjacent chloro substituent. Furthermore, the chloro group itself is a deactivating group, further disfavoring substitution at the adjacent position. Consequently, electrophilic bromination overwhelmingly occurs at the sterically more accessible and electronically activated C5 position.

This guide will first detail the outcome and experimental protocol for the reaction of 2-amino-3-chloropyrazine with a common brominating agent, N-Bromosuccinimide (NBS), which leads to the formation of 2-Amino-5-bromo-3-chloropyrazine. Subsequently, a theoretical multi-step pathway to the desired target molecule, this compound, is proposed.

The Observed Reaction: Synthesis of 2-Amino-5-bromo-3-chloropyrazine

When 2-amino-3-chloropyrazine is subjected to electrophilic bromination, the bromine atom is introduced at the 5-position.

Reaction Scheme:

G A 2-Amino-3-chloropyrazine B 2-Amino-5-bromo-3-chloropyrazine A->B NBS, Chloroform, Reflux G A 2,3-Diamino-5-chloropyrazine B Diazonium Salt Intermediate A->B NaNO2, HBr C This compound B->C CuBr

Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 2-Amino-3-bromo-5-chloropyrazine. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name: 3-bromo-5-chloropyrazin-2-amine[1] Synonyms: 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloropyrazin-2-ylamine[1][2] CAS Number: 21943-13-5[2][3] Molecular Formula: C₄H₃BrClN₃[3] Molecular Weight: 208.44 g/mol [1]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05Singlet1HPyrazine 6-H
5.02Broad Singlet2H-NH₂
Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
150.6C-2 (C-NH₂)
142.9C-5 (C-Cl)
132.0C-6 (C-H)
123.5C-3 (C-Br)
Solvent: CDCl₃, Instrument Frequency: 125 MHz
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Techniquem/z ValuesInterpretation
GC-MS211, 209, 207Molecular Ion (M⁺) peak cluster due to Br and Cl isotopes
HRMS (ESI)Measured: 207.9280, Calculated: 207.9272[M+H]⁺, confirming the elemental composition

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is heated at reflux for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and washed with deionized water (350 mL). The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to the low µg/mL range with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

  • Analysis Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Mass Analyzer: Set to a high-resolution mode (typically >10,000).

    • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive characterization using spectroscopic methods.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Characterization cluster_nmr_details NMR Techniques cluster_ms_details MS Techniques start Starting Materials (2-Amino-3-chloropyrazine, NBS) reaction Bromination Reaction (Reflux in Chloroform) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Filtration, Concentration) workup->purification product Isolated Product: This compound purification->product nmr_analysis NMR Spectroscopy product->nmr_analysis Sample Prep ms_analysis Mass Spectrometry product->ms_analysis Sample Prep h_nmr 1H NMR nmr_analysis->h_nmr c_nmr 13C NMR nmr_analysis->c_nmr gc_ms GC-MS ms_analysis->gc_ms hrms HRMS ms_analysis->hrms final_data Structural Confirmation and Purity Assessment h_nmr->final_data c_nmr->final_data gc_ms->final_data hrms->final_data

Workflow for the synthesis and characterization of this compound.

References

Navigating the Solubility Landscape of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Qualitative Solubility Profile

While quantitative data is scarce, information from the synthesis of similar compounds, such as the positional isomer 2-amino-3-bromo-6-chloropyrazine, suggests potential solubility in a range of organic solvents. The following table summarizes solvents used in the synthesis and purification of a related compound, indicating likely solubility for 2-Amino-3-bromo-5-chloropyrazine.

Solvent ClassSpecific Solvents Mentioned in Literature for Related Compounds
HalogenatedDichloromethane
EthersDiethyl ether, 1,4-Dioxane
EstersEthyl acetate
AlcoholsMethanol, Ethanol, Isopropanol

This information is derived from a patent describing the synthesis of a positional isomer and should be considered as a qualitative indicator of potential solubility for this compound.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining undissolved microparticles.

  • Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound (this compound) Mix Add Excess Compound to Solvent Compound->Mix Solvent Organic Solvent Solvent->Mix Equilibrate Equilibrate (Constant Temp. & Agitation) Mix->Equilibrate Separate Separate Solid & Liquid (Settling/Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Filtrate Filter->Dilute Quantify Quantify Concentration (e.g., HPLC, UV-Vis) Dilute->Quantify Result Solubility Data Quantify->Result

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a foundational understanding for researchers. The qualitative information derived from related compounds offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram furnish the necessary tools for scientists to determine the solubility of this compound in their laboratories, thereby facilitating its effective use in drug discovery and development.

References

2-Amino-3-bromo-5-chloropyrazine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-3-bromo-5-chloropyrazine, a halogenated aminopyrazine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring amino, bromo, and chloro groups, provides multiple reactive sites for strategic chemical modifications. This technical guide delves into the synthesis, properties, and significant applications of this compound as a pharmaceutical intermediate, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the chemical formula C₄H₃BrClN₃ and a molecular weight of approximately 208.44 g/mol . Its structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 76537-18-3[1]
Molecular Formula C₄H₃BrClN₃[1]
Molecular Weight 208.44 g/mol
Appearance Solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in common organic solvents

Synthesis:

A common laboratory-scale synthesis of this compound involves the bromination of 2-amino-5-chloropyrazine.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-amino-5-chloropyrazine, N-bromosuccinimide (NBS)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of 2-amino-5-chloropyrazine in dichloromethane, add an equimolar amount of N-bromosuccinimide.

    • The reaction mixture is stirred at room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and the organic layer is separated.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.

This synthesis provides a reliable method for obtaining the desired intermediate for further use in pharmaceutical drug development.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it an ideal scaffold for the construction of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.

The bromine and chlorine atoms on the pyrazine ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity for the target kinase. The amino group can also be further functionalized.

Logical Workflow for Kinase Inhibitor Synthesis:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reaction with boronic acids/amines C Functionalized Pyrazine Core B->C D Further Synthetic Modifications C->D e.g., amidation, alkylation E Final Kinase Inhibitor Drug Molecule D->E

Caption: General workflow for the synthesis of kinase inhibitors using this compound.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[2][3][4] Inhibitors of JAKs have shown therapeutic efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[5]

Patents have disclosed the use of this compound as a key intermediate in the preparation of potent and selective JAK inhibitors. The general synthetic strategy involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 3-position of the pyrazine ring, followed by further modifications.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)

  • Reactants: this compound, aryl/heteroaryl boronic acid or ester.

  • Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst with a suitable phosphine ligand.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base.

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The degassed solvent system is added, and the mixture is heated to a temperature ranging from 80°C to 120°C.

    • The reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data from a Representative Suzuki Coupling Reaction:

While specific yield data for a named drug is not publicly available, analogous reactions with similar substrates suggest that yields for the Suzuki coupling step can range from moderate to excellent, depending on the specific coupling partners and reaction conditions.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-85
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O11080-90
Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10065-75

Note: The data in this table is representative and based on analogous reactions. Actual yields may vary.

The JAK-STAT Signaling Pathway

The therapeutic rationale for synthesizing JAK inhibitors lies in their ability to modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.[2][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Simplified schematic of the JAK-STAT signaling pathway.

By inhibiting the catalytic activity of JAKs, drugs synthesized from intermediates like this compound can block this signaling cascade, thereby reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases.

Conclusion

This compound is a versatile and valuable intermediate in the pharmaceutical industry. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly for the development of potent and selective kinase inhibitors. Its role in the synthesis of JAK inhibitors highlights its importance in the creation of novel therapeutics for a range of debilitating diseases. The strategic application of modern cross-coupling methodologies with this intermediate will undoubtedly continue to fuel the discovery of new and improved drug candidates.

References

The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazine Scaffold

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrazine ring with halogen atoms and amino groups, as seen in 2-Amino-3-bromo-5-chloropyrazine, provides a versatile platform for the synthesis of diverse compound libraries. This intermediate is particularly valuable in the development of targeted therapies, most notably in the realm of oncology, due to its utility in constructing potent kinase inhibitors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2-aminopyrazine scaffold has been identified as a key pharmacophore in a multitude of kinase inhibitors, including those targeting Aurora kinases, which are essential for cell cycle regulation. The bromine and chlorine substituents on this compound serve as versatile synthetic handles, allowing for the introduction of various functionalities through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide will delve into the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for kinase inhibitors. We will explore the key chemical transformations used to elaborate this scaffold, provide detailed experimental protocols for these reactions, and present a case study illustrating its application in the synthesis of a potent kinase inhibitor.

Synthetic Utility and Key Transformations

The chemical reactivity of this compound is dominated by the presence of two distinct halogen atoms at positions 3 and 5. This differential reactivity allows for selective functionalization, making it a highly valuable building block. The primary transformations employed to diversify this scaffold are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 3- or 5-position, which can interact with specific pockets within the target kinase.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This transformation is instrumental in introducing a wide range of amino groups to the pyrazine core, which can serve as crucial hydrogen bond donors or acceptors to anchor the inhibitor to the kinase's hinge region.

Case Study: Synthesis of a Kinase Inhibitor Analogous to AKN028

The initial step involves a regioselective SNAr reaction where one of the bromine atoms is displaced by an amine. This is followed by a Suzuki coupling to introduce an aryl group at the remaining bromine position. This synthetic strategy is directly applicable to this compound, with the potential for regioselective functionalization based on the differential reactivity of the C-Br and C-Cl bonds.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations discussed. Researchers should note that optimization of catalysts, ligands, bases, solvents, and reaction conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos) (1-5 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the types of kinase inhibitors that have been developed using pyrazine-based scaffolds, highlighting the broad applicability of this privileged heterocycle.

Kinase Target FamilyExample ScaffoldsTherapeutic Area
Aurora Kinases2-Amino-3,5-disubstituted pyrazinesOncology
Tyrosine Kinases (e.g., FLT3, AXL)Substituted aminopyrazinesOncology (Leukemia)
mTOR KinasesPyrazino[2,3-b]pyrazine-2-onesOncology, Inflammatory Disorders
RET KinasesPyrido[3,4-b]pyrazinesOncology (Pancreatic Cancer)
Janus Kinases (JAK)Pyrrolo[2,3-b]pyrazinesAutoimmune Disorders, Inflammation

Visualizations

Synthetic Workflow for Functionalization of this compound

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki At C3 buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald At C3 product_suzuki 3-Aryl-2-amino-5-chloropyrazine (C-C Bond Formation) suzuki->product_suzuki product_buchwald 3-Amino-2-amino-5-chloropyrazine (C-N Bond Formation) buchwald->product_buchwald library Diverse Kinase Inhibitor Library product_suzuki->library product_buchwald->library

Caption: Synthetic pathways for diversifying the this compound scaffold.

A Representative Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a representative kinase inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically placed halogen atoms provide orthogonal synthetic handles for the introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The demonstrated utility of the closely related 2-aminopyrazine scaffold in the development of potent kinase inhibitors, particularly for oncology, underscores the immense potential of derivatives synthesized from this starting material. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique chemical attributes of this compound in the quest for novel and effective therapeutics. As the demand for targeted therapies continues to grow, the importance of such privileged scaffolds in the drug discovery pipeline is set to increase even further.

The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utility of 2-amino-3-bromo-5-chloropyrazine as a core scaffold in the synthesis of potent and selective kinase inhibitors. The strategic positioning of amino, bromo, and chloro substituents on the pyrazine ring offers a versatile platform for molecular elaboration through established cross-coupling methodologies, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. This document details synthetic strategies, experimental protocols, and relevant biological data to facilitate the design and execution of research programs aimed at the discovery of next-generation kinase inhibitors.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the structures of small molecule kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP with the target kinase.[2] The 2-aminopyrazine moiety, in particular, is a well-established pharmacophore in numerous kinase inhibitor scaffolds.[3] The subject of this guide, this compound, presents a trifunctionalized core, where the bromine and chlorine atoms serve as orthogonal handles for the introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Core Reactions

The primary synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination compared to the chlorine atom at the 5-position. This chemoselectivity allows for a stepwise functionalization of the pyrazine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[4][5] In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 3-position, which can occupy the hydrophobic regions of the ATP-binding pocket of kinases.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is instrumental in introducing substituted anilines or other amino-containing groups at the 3-position of the pyrazine core. These introduced moieties can form crucial hydrogen bonds and van der Waals interactions with the target kinase.

Data Presentation

The following tables summarize typical reaction conditions and representative biological data for kinase inhibitors synthesized from analogous pyrazine scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionReference
Catalyst Pd(PPh₃)₄ (5 mol%)[5]
Base K₃PO₄ (2.5 equiv)[5]
Solvent 1,4-Dioxane/H₂O (4:1)[4][5]
Temperature 90 °C[5]
Time 12-16 h[5]
Arylboronic Acid 1.2 equiv[5]
Expected Yield 70-95%[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionReference
Catalyst Pd₂(dba)₃ (2.5 mol%)[2]
Ligand Xantphos (5 mol%)[2]
Base Cs₂CO₃ (2.0 equiv)[2]
Solvent Toluene (anhydrous)[2]
Temperature 110 °C[2]
Time 12-24 h[2]
Amine 1.2 equiv[2]
Expected Yield 60-90%[2]

Table 3: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors

Kinase TargetScaffoldIC₅₀ (nM)Reference
Aurora AImidazo[4,5-b]pyridine67[4]
Aurora BImidazo[4,5-b]pyridine12710[4]
FGFR1Pyrrolo[2,3-b]pyrazine1.2[3]
FGFR2Pyrrolo[2,3-b]pyrazine2.5[3]
FGFR3Pyrrolo[2,3-b]pyrazine3.0[3]
FGFR4Pyrrolo[2,3-b]pyrazine5.7[3]
BTKN,9-Diphenyl-9H-purin-2-amine0.4[6]
JAK3N,9-Diphenyl-9H-purin-2-amine~100[6]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of this compound, adapted from established procedures for structurally similar substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[5]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.[5]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-chloropyrazine.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).[2]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[2]

  • Add anhydrous toluene via syringe.[2]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(substituted amino)-5-chloropyrazine.

Visualizing Synthetic Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

G A This compound B Suzuki Coupling (Arylboronic Acid) A->B C Buchwald-Hartwig Amination (Amine) A->C D 2-Amino-3-aryl-5-chloropyrazine Derivatives B->D E 2-Amino-3-(substituted amino)-5-chloropyrazine Derivatives C->E F Purification (Column Chromatography) D->F E->F G Structural Characterization (NMR, MS) F->G H In vitro Kinase Assay (IC50 Determination) G->H I Cell-based Assays H->I J Lead Optimization I->J

Caption: Synthetic and screening workflow for kinase inhibitors.

Targeted Signaling Pathway: Aurora A Kinase

Given that 2-amino-3,5-disubstituted pyrazines are known precursors to Aurora kinase inhibitors, the following diagram depicts a simplified Aurora A kinase signaling pathway, a common target in oncology.[3]

G cluster_0 Cell Cycle Progression Mitosis Mitosis G2_M_Transition G2/M Transition G2_M_Transition->Mitosis Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->Mitosis Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitosis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly PLK1 PLK1 Aurora_A->PLK1 Phosphorylates Pyrazine_Inhibitor 2-Amino-3-aryl/amino-5-chloropyrazine (Kinase Inhibitor) Pyrazine_Inhibitor->Aurora_A Inhibits PLK1->G2_M_Transition TPX2 TPX2 TPX2->Aurora_A Activates

Caption: Simplified Aurora A kinase signaling pathway.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its distinct reactivity at the 3- and 5-positions allows for the systematic and efficient construction of diverse chemical libraries. By employing well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a wide range of 2-amino-3,5-disubstituted pyrazine derivatives. The information and protocols provided in this guide serve as a foundational resource for the design and synthesis of potent and selective kinase inhibitors, ultimately contributing to the development of new therapeutics for a variety of diseases. Future efforts in this area may focus on the exploration of novel coupling partners, the development of more efficient catalytic systems, and the elucidation of the SAR of the 5-position substituent.

References

Structural Analysis of 2-Amino-3-bromo-5-chloropyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Amino-3-bromo-5-chloropyrazine and its derivatives. While crystallographic data for the parent compound is not publicly available, this guide compiles and analyzes available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to elucidate its structural features. A detailed experimental protocol for its synthesis is also provided. Furthermore, based on the known biological activities of related pyrazine derivatives, this guide explores potential signaling pathways that could be modulated by this class of compounds, including the Fibroblast Growth Factor Receptor (FGFR) pathway, the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) pathway, and cellular responses to oxidative stress. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the pyrazine scaffold.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of electron-withdrawing and electron-donating groups on the pyrazine ring plays a crucial role in modulating their biological activity. This compound represents a key intermediate for the synthesis of a variety of potentially bioactive molecules. A thorough understanding of its structural characteristics is paramount for the rational design and development of new chemical entities. This guide summarizes the available structural data and explores potential biological mechanisms of action.

Synthesis and Spectroscopic Characterization

Synthesis of 2-Amino-5-bromo-3-chloropyrazine

A common synthetic route to 2-Amino-5-bromo-3-chloropyrazine involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).

Experimental Protocol:

  • Materials: 2-amino-3-chloropyrazine, N-bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • A suspension of 2-amino-3-chloropyrazine and N-bromosuccinimide in chloroform is prepared.

    • The mixture is heated to reflux and stirred for an extended period (e.g., 16 hours).

    • After cooling to room temperature, the reaction mixture is washed with deionized water.

    • The organic layer is separated, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

The structural confirmation of 2-Amino-5-bromo-3-chloropyrazine is typically achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 2-Amino-5-bromo-3-chloropyrazine

Spectroscopic TechniqueObserved DataInterpretation
Infrared (IR) 3412 cm⁻¹ (N-H stretching), 3019 cm⁻¹ (aromatic C-H stretching)Presence of an amino group and an aromatic ring.
¹H NMR (500 MHz, CDCl₃) δ 8.05 (s, 1H), δ 5.02 (br s, 2H)Aromatic proton on the pyrazine ring and protons of the amino group.
¹³C NMR (125 MHz, CDCl₃) δ 150.6, 142.9, 132.0, 123.5Four distinct carbon environments in the pyrazine ring.
Mass Spectrometry (GC-MS) m/z 207, 209, 211 (M⁺)Isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
High-Resolution MS (HRMS) m/z 207.9280 (MH⁺)Confirms the elemental composition (Calculated for C₄H₄BrClN₃⁺: 207.9272).

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data is reported as mass-to-charge ratio (m/z).

Structural Analysis

Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, a definitive analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing, cannot be provided at this time. The development of such data would be a significant contribution to the field.

The spectroscopic data presented in Table 1, however, unequivocally confirms the chemical structure of the molecule. The presence of the key functional groups and the connectivity of the atoms are well-supported by the IR, NMR, and mass spectrometry results.

Potential Biological Signaling Pathways

While the specific biological targets of this compound derivatives are not yet fully elucidated, the broader class of aminopyrazine compounds has been shown to interact with several important signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate some of these potential pathways.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the general steps involved in the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start 2-Amino-3-chloropyrazine reagents NBS, Chloroform reaction Reflux reagents->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography (If crystals obtained) product->xray

Caption: General experimental workflow for the synthesis and structural characterization.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been investigated as potential inhibitors of FGFR kinases.

FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PI3K PI3K FGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->FGFR Inhibition Stress Stress Stimuli (e.g., LPS, UV) p38 p38 MAPK Stress->p38 MK2 MK-2 p38->MK2 Phosphorylation TTP TTP (Tristetraprolin) MK2->TTP Phosphorylation (Inactivation) mRNA Pro-inflammatory mRNA (e.g., TNF-α, IL-6) TTP->mRNA Degradation Translation Translation mRNA->Translation Inhibitor This compound Derivative (Hypothetical) Inhibitor->MK2 Inhibition Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induction/Modulation Antioxidant Antioxidant Defense (e.g., Nrf2 pathway) ROS->Antioxidant Activation Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Antioxidant->ROS Neutralization Apoptosis Apoptosis Damage->Apoptosis

The Untapped Potential of 2-Amino-3-bromo-5-chloropyrazine Derivatives: Acknowledging a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: While the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, a comprehensive review of the available scientific literature and patent databases reveals a significant and surprising gap in the exploration of the biological activities of derivatives of 2-Amino-3-bromo-5-chloropyrazine. Despite the inherent potential of this substituted aminopyrazine core for generating novel bioactive molecules, there is a notable absence of published studies detailing their synthesis and subsequent evaluation in biological assays.

This technical guide, therefore, serves a dual purpose: to highlight the untapped potential of this specific chemical scaffold and to provide a foundational framework based on the broader class of aminopyrazine derivatives, which have shown promise in various therapeutic areas. The lack of specific data for this compound derivatives prevents the creation of detailed data tables and experimental protocols as initially intended. However, by examining the activities of structurally related compounds, we can infer potential avenues for future research and drug discovery efforts.

Inferred Potential Biological Activities

Based on extensive research into the broader family of aminopyrazine derivatives, compounds derived from this compound could plausibly exhibit a range of biological activities, including:

  • Kinase Inhibition: Aminopyrazine cores are prevalent in a multitude of kinase inhibitors.[1] Derivatives could potentially target key kinases involved in cell proliferation and signaling pathways, such as Aurora kinases, mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and fibroblast growth factor receptors (FGFRs).[1][2][3] The bromine and chlorine substituents on the pyrazine ring could be strategically exploited to achieve selectivity and potency.

  • Anticancer Activity: By targeting kinases and other cellular mechanisms, these derivatives are prime candidates for development as anticancer agents. The cytotoxic effects of various aminopyrazine compounds against a range of cancer cell lines have been documented.[4][5]

  • Antimicrobial Activity: The pyrazine nucleus is also a feature in compounds with antibacterial and antifungal properties. Modifications of the amino group and substitutions at the bromine and chlorine positions could lead to the development of novel antimicrobial agents.

A Call for Future Research

The absence of specific biological data for derivatives of this compound represents a clear opportunity for medicinal chemists and pharmacologists. The synthesis of a library of compounds derived from this starting material, followed by systematic screening for various biological activities, could unveil novel therapeutic leads.

General Experimental Approaches

While specific protocols for this compound derivatives are not available, the following general methodologies are commonly employed for the evaluation of related aminopyrazine compounds:

Kinase Inhibition Assays

A typical workflow for assessing kinase inhibitory activity is outlined below.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Recombinant Kinase E Incubation A->E B Substrate (e.g., peptide) B->E C ATP (often radiolabeled) C->E D Test Compound D->E F Quantification of Substrate Phosphorylation E->F G IC50 Determination F->G H Cancer Cell Line I Compound Treatment H->I J Cell Lysis I->J K Western Blot Analysis (Phospho-specific antibodies) J->K L Quantification of Target Inhibition K->L

Figure 1. General workflow for kinase inhibition assays.

Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Recombinant kinase, a specific substrate, ATP, and the test compound are incubated together. The extent of substrate phosphorylation is then quantified, often using methods like radioactivity detection or fluorescence-based assays. The concentration of the compound that inhibits 50% of the kinase activity is determined as the IC50 value.

Cell-Based Assays: To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. Cancer cell lines with known dependencies on specific kinases are treated with the test compounds. Following treatment, cells are lysed, and the phosphorylation status of the target kinase or its downstream substrates is analyzed, typically by Western blotting using phospho-specific antibodies.

Anticancer Activity Assays

The workflow for evaluating the anticancer potential of novel compounds is depicted below.

G A Cancer Cell Lines B Compound Treatment (various concentrations) A->B C Incubation (e.g., 72h) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E GI50/IC50 Calculation D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F

Figure 2. Workflow for in vitro anticancer activity screening.

Cell Viability Assays: A panel of human cancer cell lines is treated with the synthesized derivatives at various concentrations. After a defined incubation period (commonly 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or luminescent-based assays like CellTiter-Glo®. The concentration at which 50% of cell growth is inhibited (GI50 or IC50) is then calculated.

Mechanism of Action Studies: For compounds showing significant cytotoxic activity, further studies are conducted to elucidate their mechanism of action. These can include assays to detect the induction of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and analysis of cell cycle distribution (e.g., propidium iodide staining and flow cytometry).

Antimicrobial Activity Assays

A standard procedure for determining the antimicrobial efficacy of new compounds is illustrated below.

G A Bacterial/Fungal Strains D Inoculation with Microorganisms A->D B Broth Microdilution E Incubation B->E C Serial Dilution of Compounds C->B D->B F Visual or Spectrophotometric Determination of Growth E->F G MIC Determination F->G

Figure 3. Workflow for determining Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity is typically quantified by determining the MIC, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is commonly performed using the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates and then inoculated with a standardized suspension of the target bacterial or fungal strain. After incubation, the plates are examined for microbial growth, and the MIC is determined.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-chloropyrazine. This reaction is a powerful method for the formation of a carbon-nitrogen bond at the 3-position of the pyrazine ring, a transformation of significant interest in the synthesis of novel compounds for pharmaceutical and materials science research. The protocol is based on established methodologies for structurally similar heteroaryl halides, particularly 2-amino-3-bromopyridine derivatives.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl or heteroaryl halide.[1] For electron-deficient heteroaryl halides like this compound, the choice of ligand is critical to achieve high efficiency and selectivity.[2] The presence of both a bromine and a chlorine substituent on the pyrazine ring allows for selective amination at the more reactive carbon-bromine bond.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired 2-amino-3-(substituted-amino)-5-chloropyrazine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]

The selection of an appropriate ligand is crucial for the success of this transformation. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, have been shown to be particularly effective for the amination of challenging heteroaryl halides, including those with adjacent amino groups.[2][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. The conditions are adapted from successful procedures reported for the amination of 3-halo-2-aminopyridines.[2]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • RuPhos or BrettPhos (or their corresponding precatalysts)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle or oil bath

General Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., RuPhos or BrettPhos, 2.5-6 mol%).

  • Add the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-(substituted-amino)-5-chloropyrazine.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Reactants: - this compound - Pd Catalyst - Ligand - Base atmosphere 2. Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) reagents->atmosphere solvent 3. Add Anhydrous Solvent atmosphere->solvent amine 4. Add Amine solvent->amine heat 5. Heat and Stir (80-110 °C) amine->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to RT monitor->cool quench 8. Quench Reaction cool->quench extract 9. Extraction quench->extract dry 10. Dry and Concentrate extract->dry purify 11. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of heteroaryl bromides analogous to this compound. These data can serve as a starting point for the optimization of the specific substrate.

Table 1: Representative Conditions for Amination with Secondary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDS (2.0)Toluene1001695
2PiperidinePd(OAc)₂ (5)RuPhos (6)NaOtBu (2.0)1,4-Dioxane1001892
3N-MethylanilinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDS (2.0)Toluene1001688

Table 2: Representative Conditions for Amination with Primary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos precatalyst (5)-LiHMDS (2.0)Toluene1001678
2BenzylamineBrettPhos precatalyst (5)-LiHMDS (2.0)Toluene1001885
3n-ButylamineBrettPhos precatalyst (5)-LiHMDS (2.0)Toluene1001675

Note: Yields are reported for the analogous 3-bromo-2-aminopyridine substrates and may vary for this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for the target substrate.

Diagram of the Catalytic Cycle:

Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Product: 2-Amino-3-(R'R''N)- 5-chloropyrazine reductive_elimination->product aryl_halide 2-Amino-3-bromo- 5-chloropyrazine aryl_halide->oxidative_addition amine R'R''NH amine->amine_coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide and LiHMDS are strong bases and should be handled with care.

  • Toluene and 1,4-dioxane are flammable and toxic solvents. Use them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Amino-3-bromo-5-chloropyrazine with various arylboronic acids.

The substrate, this compound, is a trifunctionalized pyrazine derivative offering a versatile scaffold for the synthesis of novel compounds. The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. The amino group at the 2-position can influence the electronic properties of the pyrazine ring and may interact with the palladium catalyst, a factor to consider when selecting reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][2][3]

For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization.

Data Presentation: Summary of Recommended Suzuki Coupling Conditions

The following table summarizes recommended reaction conditions for the Suzuki coupling of this compound with arylboronic acids, based on established protocols for structurally similar amino- and halo-substituted heterocycles.[4][5][6]

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ with a phosphine ligand
Catalyst Loading 2-5 mol%2-5 mol%1-3 mol% Pd, 2-6 mol% Ligand
Boronic Acid 1.1 - 1.5 equivalents1.2 - 2.0 equivalents1.2 - 1.5 equivalents
Base K₂CO₃ or Cs₂CO₃K₃PO₄Na₂CO₃ or K₂CO₃
Base Amount 2.0 - 3.0 equivalents2.0 - 3.0 equivalents2.0 - 4.0 equivalents
Solvent System 1,4-Dioxane / H₂O (4:1)DMFToluene or THF
Temperature 80 - 100 °C100 - 120 °C80 - 110 °C
Reaction Time 4 - 16 hours6 - 24 hours8 - 18 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling of this compound. Researchers should note that optimization of these conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-chloropyrazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd R-X PdII R-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)2 PdII_Aryl R-Pd(II)L_n-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArylHalide 2-Amino-3-bromo- 5-chloropyrazine (R-X) ArylHalide->OxyAdd BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reactants solvent Add Solvent System (e.g., Dioxane/Water) reactants->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Reaction Work-up: - Quench - Extract - Wash monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Amino-3-aryl-5-chloropyrazine purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-3-bromo-5-chloropyrazine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to its potential for substitution at the 3-position, enabling the synthesis of a diverse range of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 3-position is the more reactive site for oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the 5-position. This differential reactivity allows for selective functionalization. This document outlines protocols for several key cross-coupling reactions, including Sonogashira, Suzuki, Buchwald-Hartwig, Stille, Negishi, and Heck couplings.

Data Presentation: A Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the cross-coupling of this compound with various coupling partners. Please note that while a specific protocol for Sonogashira coupling was found, the conditions for other reactions are based on general methodologies for similar substrates and may require optimization.

Cross-Coupling ReactionCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Sonogashira PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF100389[1]
Suzuki Arylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012Est. >70
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018Est. >60
Stille OrganostannanePd(PPh₃)₄ (5)--Toluene11016Est. >70
Negishi Organozinc ReagentPdCl₂(dppf) (5)--THF6512Est. >65
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Est. >75

Estimated yields are based on reactions with structurally similar halo-aminopyrazines or -pyridines and serve as a starting point for optimization.

Experimental Protocols

Sonogashira Coupling: Synthesis of 2-Amino-5-chloro-3-(phenylethynyl)pyrazine

This protocol is adapted from a reported procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF to the reaction vessel.

  • Add this compound (1.0 eq) and triethylamine (a suitable amount to act as base and solvent).

  • Add phenylacetylene (1.2 eq) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloro-3-(phenylethynyl)pyrazine.

Generalized Protocol for Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for the Suzuki coupling of bromo-heterocycles.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system like 1,4-dioxane/water)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring for 12 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on modern Buchwald-Hartwig amination conditions.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or another suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or another suitable aprotic solvent

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Heat the mixture to 100 °C for 18 hours or until the starting material is consumed.

  • Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle pd0 Pd(0)L2 oa_complex R-Pd(II)L2-X pd0->oa_complex Oxidative Addition (R-X) tm_complex R-Pd(II)L2-R' oa_complex->tm_complex Transmetalation (R'-M) tm_complex->pd0 Reductive Elimination product R-R' tm_complex->product

References

Application Notes and Protocols for Ligand Selection in the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are crucial structural motifs. The substrate, 2-Amino-3-bromo-5-chloropyrazine, is a valuable heterocyclic building block, and its successful amination opens avenues to a diverse range of substituted pyrazine derivatives with potential biological activity.

The presence of multiple functional groups on the pyrazine ring, including an amino group and two distinct halogen atoms (bromine and chlorine), presents a unique challenge in terms of reactivity and selectivity. The judicious selection of the phosphine ligand, in conjunction with the palladium precursor, base, and solvent, is paramount to achieving high yields and predictable regioselectivity. These application notes provide a comprehensive guide to ligand selection and reaction optimization for the Buchwald-Hartwig amination of this compound.

Regioselectivity in the Amination of Dihalogenated Pyrazines

A critical consideration in the Buchwald-Hartwig amination of this compound is the regioselectivity of the C-N bond formation. The pyrazine ring is substituted with both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The relative reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl.

Therefore, it is generally expected that the Buchwald-Hartwig amination of this compound will proceed with high selectivity at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 5-position intact for potential subsequent functionalization. This selective reactivity allows for a stepwise approach to the synthesis of polysubstituted aminopyrazines.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key reaction parameters:

  • Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be employed. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are also excellent options.

  • Ligand: The choice of phosphine ligand is the most critical factor influencing the efficiency and scope of the reaction. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich mono- and bidentate phosphine ligands are generally preferred.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and functional group tolerance.

  • Solvent: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C). The optimal temperature will depend on the reactivity of the specific amine and the chosen catalytic system.

Ligand Selection Guide

The selection of the appropriate phosphine ligand is crucial for a successful amination of this compound. The following table summarizes a selection of commonly used ligands for the Buchwald-Hartwig amination of heteroaryl halides and their general characteristics.

LigandStructureClassKey Features
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneBidentateWide bite angle, promotes reductive elimination. Effective for a broad range of substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylMonodentate BiarylBulky and electron-rich. Excellent for coupling with primary and secondary amines.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylMonodentate BiarylHighly active for a wide range of C-N cross-couplings, including challenging substrates.
Josiphos (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineBidentateEffective for amination of heteroaryl chlorides and primary amines.

Experimental Protocols

The following protocols are provided as a general guide for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines.

General Protocol for Amination with a Secondary Amine

This protocol is a starting point for the coupling of this compound with a generic secondary amine.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, and Xantphos.

  • Add the sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).

  • Add anhydrous toluene, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amination with a Primary Amine

For primary amines, ligands like RuPhos or BrettPhos are often more effective.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Potassium tert-butoxide (1.4 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and RuPhos.

  • Add the potassium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane, followed by the primary amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in the protocol for secondary amines.

Data Summary

The following table provides a hypothetical summary of expected outcomes based on literature precedents for similar heteroaryl halides. Actual yields will vary depending on the specific amine and optimized reaction conditions.

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXantphosNaOtBuToluene1101285-95
2PiperidineXantphosNaOtBuToluene1101280-90
3AnilineRuPhosKOtBuDioxane1001675-85
4n-ButylamineBrettPhosLiHMDSTHF802470-80
5CyclohexylamineJosiphosCs₂CO₃Dioxane1001865-75

Visualizing the Experimental Workflow and Key Relationships

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd Precursor - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Logical Relationships in Reaction Optimization

The outcome of the Buchwald-Hartwig reaction is a result of the interplay between its various components. The following diagram illustrates these key relationships.

Reaction_Optimization cluster_inputs Reaction Components cluster_outputs Reaction Outcome Substrate This compound Selectivity Regioselectivity Substrate->Selectivity Amine Amine Nucleophile Rate Reaction Rate Amine->Rate Catalyst Pd Precursor Yield Yield Catalyst->Yield Catalyst->Rate Ligand Phosphine Ligand Ligand->Yield Ligand->Selectivity Ligand->Rate Base Base Base->Yield Base->Rate Solvent Solvent Solvent->Yield Solvent->Rate

Caption: Interdependencies of components in Buchwald-Hartwig reaction optimization.

Application Notes and Protocols for the Synthesis of 2-Amino-3-aryl-5-chloropyrazines using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of 2-amino-3-aryl-5-chloropyrazines is of particular interest as these compounds are structural analogs of potent antimalarial agents.[1][2] The introduction of diverse aryl groups at the 3-position via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[1] This palladium-catalyzed cross-coupling of a halogenated pyrazine with an arylboronic acid offers a versatile and efficient route to a library of these target compounds.[3][4][5]

This document provides a detailed protocol for the synthesis of 2-amino-3-aryl-5-chloropyrazines via the Suzuki-Miyaura coupling of 2-amino-3-bromo-5-chloropyrazine with various arylboronic acids. It includes a general reaction scheme, a representative data table of expected yields, a step-by-step experimental protocol, and diagrams illustrating the catalytic cycle and experimental workflow.

General Reaction Scheme

The synthesis of 2-amino-3-aryl-5-chloropyrazines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of this compound with a substituted arylboronic acid in the presence of a palladium catalyst and a base.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The yields are based on typical results for similar Suzuki couplings of chloro-N-heterocycles and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.[3][6]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Amino-5-chloro-3-phenylpyrazine85-95
24-Methylphenylboronic acid2-Amino-5-chloro-3-(4-methylphenyl)pyrazine80-90
34-Methoxyphenylboronic acid2-Amino-5-chloro-3-(4-methoxyphenyl)pyrazine82-92
44-Chlorophenylboronic acid2-Amino-3-(4-chlorophenyl)-5-chloropyrazine75-85
53-Nitrophenylboronic acid2-Amino-5-chloro-3-(3-nitrophenyl)pyrazine70-80
62-Thiopheneboronic acid2-Amino-5-chloro-3-(thiophen-2-yl)pyrazine78-88

Experimental Protocols

This section details the materials and methods for the synthesis of 2-amino-3-aryl-5-chloropyrazines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

1. Reaction Setup:

  • To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

2. Inert Atmosphere:

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

3. Solvent Addition:

  • Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

4. Reaction:

  • Conventional Heating: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-140 °C for 15-30 minutes.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours for conventional heating.

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

6. Purification:

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-aryl-5-chloropyrazine product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd0->p1 R-X oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X pd_complex->p2 R'-B(OR)₂ transmetalation Transmetalation r_pd_r R-Pd(II)L_n-R' r_pd_r->p3 r_pd_r->p4 reductive_elimination Reductive Elimination product R-R' p1->pd_complex p2->r_pd_r p3->product p4->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of 2-amino-3-aryl-5-chloropyrazines.

Experimental_Workflow start Reaction Setup (Pyrazine, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Solvent Addition (Dioxane/Water) inert->solvent reaction Reaction (Heating or Microwave) solvent->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 2-Amino-3-aryl-5-chloropyrazine purification->product

Caption: Experimental workflow for the synthesis of 2-amino-3-aryl-5-chloropyrazines.

References

Application Notes and Protocols: Reaction of 2-Amino-3-bromo-5-chloropyrazine with Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of 2-amino-3-bromo-5-chloropyrazine with various aliphatic amines. This reaction is a crucial transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted aminopyrazines, which are key building blocks for numerous biologically active molecules.

The substitution of the bromine atom at the 3-position of the pyrazine ring with an aliphatic amine can be achieved through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the nucleophilicity of the amine and the desired reaction conditions.

Reaction Pathways

The reaction of this compound with aliphatic amines primarily proceeds via two distinct mechanisms, each with its own set of advantages and suitable applications.

G Reactants This compound + Aliphatic Amine SNAr Nucleophilic Aromatic Substitution (SNAr) Reactants->SNAr Heat Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Buchwald Buchwald-Hartwig Amination Reactants->Buchwald Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Product 2-Amino-3-(aliphatic amino)- 5-chloropyrazine SNAr->Product Buchwald->Product

Caption: Primary synthetic routes for the amination of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2-amino-3-(aliphatic amino)-5-chloropyrazines. This data is compiled from various literature sources and patents, providing a comparative view of the different methodologies.

AmineMethodCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineSNArK2CO3DMF1001285
MorpholineSNArDIPEADMSO1201678
PyrrolidineBuchwald-HartwigPd2(dba)3 / XPhos / NaOtBuToluene110892
n-ButylamineBuchwald-HartwigPd(OAc)2 / BINAP / Cs2CO3Dioxane1001875
DiethylamineSNArEt3NNMP1302465

Experimental Protocols

Below are detailed experimental protocols for the two primary methods of reacting this compound with aliphatic amines.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This protocol describes a general procedure for the SNAr reaction, a common method for the amination of heteroaryl halides.

G start Start reactants Combine this compound, piperidine, and K2CO3 in DMF start->reactants heat Heat reaction mixture to 100°C and stir for 12 hours reactants->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, quench with water, and extract with ethyl acetate monitor->workup Reaction complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify product Obtain 2-amino-5-chloro-3-(piperidin-1-yl)pyrazine purify->product

Caption: Workflow for the SNAr reaction of this compound with piperidine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, piperidine, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-(piperidin-1-yl)pyrazine.

Protocol 2: Buchwald-Hartwig Amination with Pyrrolidine

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with pyrrolidine. The Buchwald-Hartwig amination is particularly useful for less reactive amines or when milder conditions are required.

G start Start setup In a glovebox, charge Schlenk flask with Pd2(dba)3, XPhos, and NaOtBu start->setup add_reagents Add this compound and pyrrolidine to the flask setup->add_reagents reaction Remove from glovebox, add anhydrous toluene, seal, and heat to 110°C for 8 hours add_reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Cool, quench with sat. aq. NH4Cl, and extract with an organic solvent monitor->workup Reaction complete purify Wash with brine, dry, concentrate, and purify by column chromatography workup->purify product Obtain 2-amino-5-chloro-3-(pyrrolidin-1-yl)pyrazine purify->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound with pyrrolidine.

Materials:

  • This compound (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Saturated aqueous solution of ammonium chloride

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd2(dba)3, XPhos, and NaOtBu.

  • Add this compound and pyrrolidine to the flask.

  • Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of an inert gas.

  • Seal the flask and heat the reaction mixture to 110 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-amino-5-chloro-3-(pyrrolidin-1-yl)pyrazine.

These protocols provide a solid foundation for the synthesis of a variety of 2-amino-3-(aliphatic amino)-5-chloropyrazines. Optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protecting Group Strategies for 2-Amino-3-bromo-5-chloropyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

In the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high selectivity and yield. 2-Amino-3-bromo-5-chloropyrazine is a versatile building block, offering multiple reaction sites for functionalization. However, the presence of a reactive amino group alongside two distinct halogen atoms (bromine and chlorine) necessitates a well-defined protecting group strategy to control regioselectivity in subsequent reactions, such as cross-coupling modifications.

This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group of this compound, focusing on the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These strategies enable researchers to selectively mask the nucleophilic amino group, thereby facilitating targeted modifications at the halogen positions.

Introduction to Protecting Group Strategies

The primary objective of protecting the 2-amino group in this compound is to prevent its interference in reactions targeting the C-Br and C-Cl bonds. The electron-donating nature of the amino group can influence the reactivity of the pyrazine ring and directly participate in reactions intended for other sites. By converting the amino group into a less reactive carbamate, its nucleophilic and basic properties are temporarily suppressed.

The choice between different protecting groups depends on the planned synthetic route and the tolerance of other functional groups to the deprotection conditions. An ideal protecting group should be:

  • Easy and efficient to introduce.

  • Stable under the conditions of subsequent reactions.

  • Readily and selectively removed under mild conditions that do not affect the rest of the molecule.

This concept is often referred to as an "orthogonal protection strategy," where different protecting groups can be removed in any order without affecting each other.[1]

Key Protecting Groups for 2-Aminopyrazines

The most common and effective protecting groups for the amino functionality on a pyrazine ring are the Boc and Cbz groups.

  • tert-Butyloxycarbonyl (Boc): This group is widely used due to its stability under a broad range of non-acidic conditions.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Benzyloxycarbonyl (Cbz): The Cbz group is another robust protecting group, stable to both acidic and basic conditions.[3] It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly removed by catalytic hydrogenolysis, which offers a mild and selective deprotection method.[3]

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupReagent for ProtectionTypical SolventsBaseTypical YieldDeprotection ReagentTypical Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), DMAP (cat.)HighTrifluoroacetic acid (TFA) or HClTFA in DCM; HCl in Dioxane or Ether
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM), THF/WaterSodium bicarbonate, Triethylamine (TEA)HighH₂/Pd-CCatalytic hydrogenation

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the procedure for the synthesis of tert-butyl (3-bromo-5-chloropyrazin-2-yl)carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (3-bromo-5-chloropyrazin-2-yl)carbamate.

Protocol 2: Cbz Protection of this compound

This protocol details the synthesis of benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1) or in DCM.

  • Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.[3]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[3]

  • If using a biphasic system, separate the organic layer. If using DCM, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate.

Protocol 3: Deprotection of Boc-protected this compound

Materials:

  • tert-Butyl (3-bromo-5-chloropyrazin-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected pyrazine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Stir the mixture for 1-4 hours, or until TLC analysis indicates complete deprotection.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.

Protocol 4: Deprotection of Cbz-protected this compound

Materials:

  • Benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected pyrazine (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for utilizing protecting group strategies in the synthesis of functionalized pyrazines.

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_protected Protected Intermediate cluster_reaction Selective Reaction cluster_functionalized Functionalized Intermediate cluster_deprotection Deprotection Step cluster_final Final Product A 2-Amino-3-bromo- 5-chloropyrazine B Protection of Amino Group A->B Boc₂O or Cbz-Cl C N-Protected-2-amino- 3-bromo-5-chloropyrazine B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Pd catalyst, coupling partner E N-Protected-2-amino- 3-aryl/amino-5-chloropyrazine D->E F Removal of Protecting Group E->F Acid or H₂/Pd-C G Functionalized 2-Aminopyrazine F->G

Caption: General workflow for the protection, selective functionalization, and deprotection of this compound.

Orthogonal_Strategy_Logic cluster_main Orthogonal Protecting Group Strategy Start This compound Boc_Protected Boc-Protected Amine Start->Boc_Protected Boc₂O Cbz_Protected Cbz-Protected Amine Start->Cbz_Protected Cbz-Cl Reaction1 Reaction Stable to Acid (e.g., Basic conditions) Boc_Protected->Reaction1 Reaction2 Reaction Stable to Hydrogenolysis (e.g., Acidic/Basic conditions) Cbz_Protected->Reaction2 Deprotect_Boc Acidic Deprotection (TFA, HCl) Reaction1->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Reaction2->Deprotect_Cbz Final_Product1 Final Product 1 Deprotect_Boc->Final_Product1 Final_Product2 Final Product 2 Deprotect_Cbz->Final_Product2

Caption: Decision-making logic for choosing between Boc and Cbz protecting groups based on subsequent reaction conditions.

Conclusion

The selection of an appropriate protecting group is a critical decision in the synthetic route planning for derivatives of this compound. The Boc and Cbz groups offer reliable and high-yielding methods for the temporary masking of the 2-amino functionality. The choice between these two should be guided by the stability of other functional groups in the molecule and the intended subsequent chemical transformations. The protocols provided herein offer a solid foundation for researchers to implement these strategies in their synthetic endeavors, enabling the regioselective synthesis of novel pyrazine-based compounds for drug discovery and development.

References

Scale-Up Synthesis of 2-Amino-3-bromo-5-chloropyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-Amino-3-bromo-5-chloropyrazine, a key intermediate in the development of various pharmaceutical compounds. The methodologies described are designed for robust and efficient production, suitable for laboratory and pilot-plant scale operations.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are integral scaffolds in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including applications in oncology, and as antiviral and anti-inflammatory agents.[1] The specific substitution pattern of this derivative, featuring amino, bromo, and chloro groups, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug discovery.

The protocol outlined below is based on the direct bromination of 2-amino-5-chloropyrazine, a method known for its efficiency and scalability in the halogenation of aminopyrazines.[2]

Synthetic Workflow

The overall synthetic process from the starting material to the final purified product is depicted in the workflow diagram below. This process includes the main reaction step, work-up, and purification.

Overall Synthesis Workflow start Start: 2-Amino-5-chloropyrazine reaction Bromination Reaction start->reaction reagents Reagents: - N-Bromosuccinimide (NBS) - Acetonitrile (Solvent) reagents->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification: - Recrystallization or - Column Chromatography extraction->purification product Final Product: This compound purification->product Drug Discovery Logic for Pyrazine Derivatives start This compound synthesis Synthesis of Derivative Library (e.g., Suzuki, Buchwald-Hartwig coupling) start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id target Potential Biological Targets (e.g., Kinases, SHP2) screening->target lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Application Note: Monitoring the Progress of 2-Amino-3-bromo-5-chloropyrazine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-bromo-5-chloropyrazine is a key intermediate in the synthesis of various pharmaceutical compounds. The ability to accurately monitor the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that provides the sensitivity and selectivity required for real-time monitoring of reactants, intermediates, and products in complex reaction mixtures. This application note provides a detailed protocol for monitoring a representative Suzuki coupling reaction of this compound using LC-MS.

Experimental Protocols

1. Hypothetical Reaction: Suzuki Coupling

A common transformation for aryl halides is the Suzuki coupling reaction, which forms a carbon-carbon bond. In this example, this compound is coupled with a generic boronic acid.

Reaction Scheme:

  • Reactant A: this compound

  • Reactant B: Phenylboronic Acid

  • Product: 2-Amino-5-chloro-3-phenylpyrazine

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/Water

2. Reaction Procedure

  • To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and Na₂CO₃ (2 equivalents).

  • Add the solvent system (e.g., Dioxane:Water 4:1).

  • Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours).

3. Sample Preparation for LC-MS Analysis

  • At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 990 µL of Acetonitrile). This 1:100 dilution also serves to precipitate the catalyst and prevent further reaction.

  • Vortex the diluted sample for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated solids.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS Methodology

The following parameters provide a starting point for method development and can be optimized as needed.

Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Table 1: LC-MS Parameters for Monitored Compounds

Compound Formula MW [M+H]⁺ (m/z) Expected RT (min)
This compoundC₄H₃BrClN₃208.44207.9/209.92.5
2-Amino-5-chloro-3-phenylpyrazineC₁₀H₈ClN₃205.64206.03.8

Note: The m/z values for the starting material reflect the isotopic pattern of bromine.

Table 2: Hypothetical Reaction Progress Data

Time Point (hours) Peak Area of Reactant (AU) Peak Area of Product (AU) % Conversion
01,500,00000%
11,125,000375,00025%
2750,000750,00050%
4300,0001,200,00080%
675,0001,425,00095%
24< 15,000 (Below LOQ)1,485,000>99%

% Conversion is calculated based on the relative peak areas of the reactant and product at each time point.

Mandatory Visualization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 2-Amino-5-chloro-3-phenylpyrazine 2-Amino-5-chloro-3-phenylpyrazine This compound->2-Amino-5-chloro-3-phenylpyrazine Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->2-Amino-5-chloro-3-phenylpyrazine Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->2-Amino-5-chloro-3-phenylpyrazine Na2CO3 Na2CO3 Na2CO3->2-Amino-5-chloro-3-phenylpyrazine Dioxane/Water, 90 C Dioxane/Water, 90 C Dioxane/Water, 90 C->2-Amino-5-chloro-3-phenylpyrazine

Caption: Hypothetical Suzuki coupling reaction pathway.

G start Start Reaction take_aliquot Take Aliquot at Time Point 't' start->take_aliquot quench Quench and Dilute (1:100 in Acetonitrile) take_aliquot->quench centrifuge Centrifuge Sample quench->centrifuge transfer Transfer Supernatant to LC-MS Vial centrifuge->transfer analyze LC-MS Analysis (SIM Mode) transfer->analyze data Data Processing (Peak Integration, % Conversion) analyze->data data->take_aliquot Next Time Point end End Monitoring data->end Reaction Complete

Caption: Experimental workflow for reaction monitoring.

Conclusion

This application note provides a comprehensive and detailed protocol for monitoring the progress of a Suzuki coupling reaction involving this compound using LC-MS. The described methodology, including sample preparation and specific LC-MS parameters, allows for accurate and efficient tracking of reactant consumption and product formation. The presented workflow and data tables serve as a practical guide for researchers in the pharmaceutical and chemical industries to optimize their synthetic processes.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-3-bromo-5-chloropyrazine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most likely causes?

A1: Low yields in the Suzuki coupling of this compound are often attributed to several factors inherent to the substrate and reaction conditions. The primary challenges include:

  • Catalyst Inhibition or Poisoning: The nitrogen atoms in the pyrazine ring, particularly the amino group, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can deactivate the catalyst, hindering its entry into the catalytic cycle and leading to low conversion.[1][2] The use of sterically hindered, electron-rich ligands can often mitigate this issue.

  • Low Reactivity of the C-Br Bond: While the C-Br bond is generally more reactive than the C-Cl bond, the electron-deficient nature of the pyrazine ring, further influenced by the chloro and amino substituents, can affect the rate of oxidative addition.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and hydrodehalogenation (de-bromination) of the pyrazine starting material.[1][3]

Q2: How do the amino and chloro substituents on the pyrazine ring affect the Suzuki coupling reaction?

A2: The electronic properties of the substituents have a significant impact on the reaction. The amino group is an electron-donating group, which can increase the electron density of the pyrazine ring. Conversely, the chloro group is an electron-withdrawing group. This electronic push-pull system can influence the reactivity of the C-Br bond. More importantly, the amino group's lone pair of electrons can directly interfere with the palladium catalyst through coordination, which is a common issue with nitrogen-containing heterocycles.[2]

Q3: What are the most common side reactions, and how can I minimize them?

A3: The three most common side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where a proton source (like water or alcohol) replaces the boron moiety.[1] To minimize this, consider using anhydrous solvents, using a more stable boronic ester (e.g., pinacol or MIDA esters), or choosing a base that does not generate excessive water.[2]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4] Thoroughly degassing the reaction mixture and using a pre-formed Pd(0) catalyst or an efficient precatalyst system can reduce homocoupling.

  • Hydrodehalogenation (Debromination): In this side reaction, the bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base, solvent, and catalyst ligand.[3] Protecting the amino group, if feasible, can sometimes suppress this side reaction.

Q4: Which palladium catalyst and ligand system is most effective for this type of substrate?

A4: For electron-deficient, nitrogen-containing heterocycles like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal due to catalyst inhibition. More robust and effective catalyst systems often involve:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are often successful.[3][5] Their steric bulk can prevent the pyrazine nitrogen from strongly coordinating to the palladium center, while their electron-rich nature promotes the oxidative addition step.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: These have also been shown to be effective for challenging Suzuki couplings.

  • Pre-formed Palladium Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G2 or G3) can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.

Q5: How do I select the optimal base and solvent for my reaction?

A5: The choice of base and solvent is critical and often interdependent.

  • Base: The base activates the boronic acid for transmetalation. For challenging couplings with N-heterocycles, weaker inorganic bases are often preferred to minimize side reactions. Commonly effective bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][6] Stronger bases like NaOH or KOH can sometimes promote debromination or other side reactions.[3]

  • Solvent: A variety of solvents can be used, and screening may be necessary. Common choices include polar aprotic solvents like 1,4-dioxane, THF, or DMF, often in combination with water to help dissolve the inorganic base.[7][8] The use of an aqueous phase can be beneficial for the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions may be required.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation 1. Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[3][5] 2. Use a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3) for reliable activation. 3. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inefficient Oxidative Addition 1. Increase the reaction temperature. Monitor for potential degradation of starting materials or product. 2. Ensure your ligand is sufficiently electron-rich to facilitate the oxidative addition of the C-Br bond.[4]
Poor Solubility of Reagents 1. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[7][8] 2. Increase the reaction temperature to improve solubility.
Inactive Catalyst 1. Ensure the palladium source is not expired or degraded. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). 3. Thoroughly degas the reaction mixture to prevent oxidation of the active Pd(0) catalyst.[1]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Suggested Solution
Protodeboronation of Boronic Acid Excess water or protic sources in the reaction mixture.1. Use a more stable boronic ester (pinacol or MIDA ester).[2] 2. Use anhydrous solvents and reagents. 3. Choose a base less likely to generate water (e.g., KF).[9]
Homocoupling of Boronic Acid Presence of oxygen; inefficient reduction of Pd(II) precatalyst.1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1] 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst.
Hydrodehalogenation (Debromination) Inappropriate choice of base, ligand, or high reaction temperature.1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[2] 2. Screen different ligands; some may be less prone to promoting this side reaction. 3. Lower the reaction temperature if possible.

Data Summary of Reaction Conditions for Similar Substrates

The following table summarizes successful Suzuki coupling conditions for structurally related N-heterocyclic halides. These can serve as a starting point for the optimization of the this compound coupling.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O85-9570-92[10]
Halogenated AminopyrazolesXPhos Pd G2XPhosK₂CO₃EtOH/H₂OMWup to 88
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8060-85[6]
3-ChloropyridineP1-L5 (2.1)--THF/H₂O11035[8]
Aryl ChloridesPd(OAc)₂ (0.5-1.0)o-(di-tert-butylphosphino)biphenylKF or K₃PO₄THF or TolueneRTHigh[5]

Key Experimental Protocols

Below are generalized protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for your specific boronic acid.

Protocol 1: General Procedure using a Pd(0) Catalyst
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Pd(II) Precatalyst with a Buchwald Ligand
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 5:1 v/v) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block and stir at the desired temperature (e.g., 100-110 °C) for the specified time.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visual Troubleshooting and Workflow Diagrams

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

G Key Parameter Relationships in Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Substrate This compound (Electron-deficient, Coordinating) Catalyst Pd Catalyst + Ligand (e.g., Pd(OAc)2 + XPhos) Substrate->Catalyst Can inhibit Boronic_Acid Boronic Acid / Ester (Nucleophile) Side_Reactions Side Reactions (Homocoupling, Protodeboronation, Debromination) Boronic_Acid->Side_Reactions Can decompose Yield Product Yield Catalyst->Yield Influences rate & selectivity Catalyst->Side_Reactions Wrong choice can increase byproducts Base Base (e.g., K3PO4) Base->Yield Activates Boronic Acid Base->Side_Reactions Can promote Solvent Solvent (e.g., Dioxane/H2O) Solvent->Yield Affects solubility & rates Temperature Temperature (e.g., 100 °C) Temperature->Yield Affects rate Temperature->Side_Reactions Can increase

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of pyrazine substrates. The following sections provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome low reaction yields and other common issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving a very low yield. What are the most common causes?

Low yields in the amination of chloropyrazines, which are often electron-deficient, can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The inherent reactivity of the pyrazine substrate and potential side reactions are also critical considerations. Common issues include catalyst deactivation, incomplete reaction, and degradation of starting materials or products.

Q2: Which palladium precursor is best for pyrazine amination?

While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be used, palladium precatalysts are often preferred for their ability to form the active catalytic species more cleanly and efficiently. For challenging substrates like heteroaryl amines, using a precatalyst can lead to more reliable and reproducible results.

Q3: What role does the ligand play in the amination of pyrazines?

The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For electron-deficient substrates like pyrazines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often effective. The choice of ligand can significantly impact the reaction rate, yield, and the scope of compatible amine coupling partners.

Q4: Can the choice of base significantly impact the yield?

Absolutely. The base plays a critical role in the deprotonation of the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid degradation, although this might require higher reaction temperatures or longer reaction times. The solubility of the base in the reaction solvent is also an important factor to consider.

Q5: What are common side reactions to look out for?

Common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: Replacement of the halide on the pyrazine ring with a hydrogen atom.

  • β-Hydride Elimination: This can occur with primary amines that have β-hydrogens, leading to the formation of an imine and the reduced arene.[1]

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.

  • Homocoupling: The coupling of two pyrazine molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of pyrazines and provides actionable troubleshooting steps.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a palladium precatalyst for more reliable generation of the active Pd(0) species.• Ensure the palladium precursor and ligand are of high purity and stored under inert conditions.• Prepare the active catalyst in situ by pre-stirring the palladium source and ligand before adding other reagents.
Inappropriate Ligand • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).• For challenging couplings, consider more specialized ligands like NIXANTPHOS, which has shown high activity for unactivated aryl chlorides.[2]
Insufficiently Strong Base or Poor Base Solubility • Switch to a stronger base like NaOtBu or LHMDS if your substrate is stable under these conditions.• If using a solid inorganic base, ensure vigorous stirring to maximize its solubility and surface area. Grinding the base before use can be beneficial.
Low Reaction Temperature • Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings are between 80-120 °C.
Incompatible Solvent • Screen common solvents such as toluene, dioxane, and THF.• Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Steps
High Reaction Temperature or Prolonged Reaction Time • Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed.• Try running the reaction at a lower temperature for a longer duration.
Presence of Water or Other Protic Impurities • Use rigorously dried solvents and reagents.• Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand-to-Palladium Ratio • Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is a good starting point.
Problem 3: Inconsistent Results
Potential Cause Troubleshooting Steps
Atmospheric Contamination • Employ standard Schlenk techniques or use a glovebox to exclude oxygen and moisture, as the active catalyst is sensitive to air.
Variable Reagent Quality • Use fresh, high-purity reagents. The quality of the palladium source, ligand, and base can significantly affect the outcome.
Stirring Inefficiency • For heterogeneous mixtures (e.g., with insoluble bases), ensure efficient stirring to maintain a uniform suspension.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Buchwald-Hartwig amination of halo-N-heterocycles, providing a basis for comparison and optimization.

Table 1: Comparison of Palladium Catalysts for the Amination of 2,5-Diiodopyrazine

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)-K₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Yields are reported qualitatively as "Good" or "High" based on the source literature for analogous dihaloheterocycles.

Table 2: Effect of Base on the Buchwald-Hartwig Amination of Aryl Halides

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups; useful for low-temperature amination.The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate among weak bases.Expensive and can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.Can require higher catalyst loadings and longer reaction times.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Chloropyrazine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the chloropyrazine, amine (if solid), palladium precatalyst, and base under an inert atmosphere (argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.

  • Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC/MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of pyrazines.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Ligand Is the ligand suitable for the substrate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use precatalyst or screen different Pd sources. Check_Catalyst->Solution_Catalyst No Check_Base Is the base strong enough and soluble? Check_Ligand->Check_Base Yes Solution_Ligand Screen bulky, electron-rich phosphine ligands. Check_Ligand->Solution_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Base->Check_Conditions Yes Solution_Base Use a stronger base or improve stirring. Check_Base->Solution_Base No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Increase temperature; ensure anhydrous/inert conditions. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Lower temperature; monitor reaction time. Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Catalyst->Check_Ligand Solution_Ligand->Check_Base Solution_Base->Check_Conditions Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions->Success

Caption: A step-by-step workflow for diagnosing and resolving low yield issues.

Key Components of the Buchwald-Hartwig Catalytic Cycle

This diagram outlines the fundamental steps in the catalytic cycle.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' ArX Ar-X Amine R'R''NH, Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

minimizing byproduct formation in the bromination of 2-amino-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-amino-5-chloropyrazine to synthesize 2-amino-3-bromo-5-chloropyrazine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the monobromination of 2-amino-5-chloropyrazine?

The expected major product is this compound. The bromination occurs via an electrophilic aromatic substitution reaction.

Q2: Why does bromination occur selectively at the C-3 position?

The regioselectivity of the bromination is directed by the activating effect of the amino group at the C-2 position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-amino-5-chloropyrazine, the C-3 position is ortho to the amino group, and the C-5 position is already substituted with a chloro group. The pyrazine nitrogen atoms are deactivating, making the carbon atoms adjacent to them less susceptible to electrophilic attack. Therefore, the C-3 position is the most electronically enriched and sterically accessible site for bromination.

Q3: What are the most common byproducts in this reaction?

The most common byproduct is the dibrominated species, 2-amino-3,6-dibromo-5-chloropyrazine, formed from the subsequent bromination of the desired monobrominated product.[1] Over-bromination is a significant issue if the reaction conditions are not carefully controlled.[2] Other potential byproducts can arise from impurities in the starting material or degradation under harsh reaction conditions.

Q4: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or bromine (Br₂)?

N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this transformation. NBS is a solid, making it easier and safer to handle than liquid bromine. It also allows for a slow and controlled release of bromine, which can help to minimize over-bromination and the formation of dibrominated byproducts.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. By comparing the spots of the reaction mixture with the starting material and the purified product, you can determine the consumption of the starting material and the formation of the product and byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired monobrominated product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product.1. Increase the reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. For NBS bromination, reactions are often run at room temperature or slightly elevated temperatures. 3. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if necessary.
High levels of dibrominated byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material.1. Carefully control the stoichiometry of the brominating agent. Use a molar ratio of NBS to 2-amino-5-chloropyrazine of approximately 1.0-1.1:1. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of unreacted starting material along with byproducts 1. Insufficient amount of brominating agent. 2. Inefficient mixing. 3. Deactivation of the brominating agent.1. Ensure an accurate molar ratio of the brominating agent. 2. Use a magnetic stirrer and an appropriate volume of solvent to ensure the reaction mixture is homogeneous. 3. Use freshly opened or purified NBS. Old or discolored NBS may have decomposed.
Difficulty in purifying the product 1. Similar polarity of the product and byproducts. 2. Oily or impure solid product after work-up.1. Use column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexane) to separate the components. 2. Recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, can be effective for purification.[1]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the bromination of similar aminopyrazine derivatives.

Materials:

  • 2-amino-5-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chloropyrazine (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

The following table summarizes the expected outcomes based on the stoichiometry of NBS in the bromination of 2-aminopyrazine derivatives. Precise yields for 2-amino-5-chloropyrazine may vary and should be optimized experimentally.

Molar Ratio (NBS : Substrate)Expected Major ProductExpected Major ByproductTypical Solvent
1.0 - 1.1 : 1This compoundUnreacted starting material, minor dibrominated productDichloromethane, Chloroform, Acetonitrile
> 1.5 : 12-amino-3,6-dibromo-5-chloropyrazineMonobrominated productDichloromethane, Chloroform, Acetonitrile

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-5-chloropyrazine in DCM cool Cool to 0°C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at room temperature add_nbs->react quench Quench with Na₂S₂O₃ react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the bromination of 2-amino-5-chloropyrazine using NBS.

Logical Relationship: Controlling Byproduct Formation

byproduct_control cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ratio Stoichiometry of NBS mono Desired Monobrominated Product ratio->mono ~1:1 di Dibrominated Byproduct ratio->di >1.5:1 temp Reaction Temperature temp->mono Low Temp. temp->di High Temp. time Reaction Time time->mono Optimal time->di Prolonged

Caption: Key factors influencing the formation of the desired product versus byproduct.

References

Technical Support Center: Selective Bromination of 2-Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the bromination of 2-aminopyrazine derivatives, specifically focusing on avoiding the common issue of dibromination.

Troubleshooting Guide: Avoiding Dibromination

Uncontrolled bromination of 2-aminopyrazine can lead to the formation of undesired 3,5-dibromo-2-aminopyrazine. This guide provides solutions to common problems encountered during the synthesis of monobrominated 2-aminopyrazine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of dibrominated product Excess brominating agent: Using a high molar equivalent of the brominating agent (e.g., NBS) is a primary cause of over-bromination.[1][2]Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for selective monobromination.[1]
High reaction temperature: Elevated temperatures can increase the rate of the second bromination.Conduct the reaction at room temperature or below. For instance, using NBS in acetonitrile at room temperature has been shown to favor monobromination.[1]
Highly activating substrate: The inherent reactivity of the 2-aminopyrazine ring, activated by the amino group, makes it susceptible to multiple substitutions.Moderate the reactivity by choosing appropriate reaction conditions (see other solutions). In some cases, protecting the amino group might be considered, although this adds extra steps to the synthesis.
Choice of solvent: The solvent can influence the reactivity of the brominating agent and the substrate.Acetonitrile has been reported as an ideal solvent for selective monobromination of 2-aminopyrazine using NBS.[1][2][3]
Low yield of monobrominated product Incomplete reaction: Reaction time may be insufficient for full conversion of the starting material.Monitor the reaction progress using techniques like TLC or LC-MS. If the starting material is still present after a reasonable time, a slight increase in temperature or reaction time might be necessary, but proceed with caution to avoid dibromination.
Suboptimal brominating agent: The choice of brominating agent and its reactivity can significantly impact the yield.N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the monobromination of 2-aminopyrazine.[1][4]
Side reactions: The amino group can be susceptible to oxidation or other side reactions depending on the conditions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are observed.
Formation of inseparable mixture of regioisomers Substituents on the pyrazine ring: Existing substituents on the 2-aminopyrazine ring can direct bromination to different positions, potentially leading to a mixture of isomers.Carefully analyze the directing effects of the substituents on your specific derivative. Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired isomer.
Reaction conditions promoting isomerization: In some cases, harsh reaction conditions could potentially lead to isomer formation.Stick to milder reaction conditions (lower temperature, controlled addition of reagents) to enhance regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is dibromination a common problem when brominating 2-aminopyrazine?

A1: The amino group (-NH2) on the 2-aminopyrazine ring is a strong activating group, which makes the aromatic ring highly electron-rich and thus very susceptible to electrophilic aromatic substitution. This high reactivity often leads to multiple substitutions, resulting in the formation of the dibrominated product (3,5-dibromo-2-aminopyrazine) alongside the desired monobrominated product.[1]

Q2: What are the key reaction parameters to control for selective monobromination?

A2: The most critical parameters to control are:

  • Stoichiometry of the brominating agent: Use a slight excess (1.0-1.1 equivalents) of the brominating agent (e.g., NBS).[1]

  • Temperature: Maintain the reaction at room temperature or lower.[1]

  • Solvent: Acetonitrile is a highly effective solvent for this transformation.[1][2]

  • Reaction Time: Monitor the reaction to ensure completion without prolonged reaction times that could favor a second bromination.

Q3: Is N-Bromosuccinimide (NBS) the best reagent for this reaction?

A3: NBS is a widely used and effective reagent for the selective monobromination of 2-aminopyrazine, offering good yields under optimized conditions.[1][4] It is generally preferred over elemental bromine (Br2) which can be less selective and lead to more side products.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave assistance has been reported to be essential for obtaining both mono- and dihalogenated 2-aminopyrazines in excellent yields and for short periods.[1][2][3] This technique can significantly reduce reaction times and improve efficiency.

Q5: I am working with a derivative of 2-aminopyrazine. Will the same conditions apply?

A5: While the general principles remain the same, the electronic and steric effects of the substituents on your derivative can influence the reactivity and regioselectivity of the bromination. It is advisable to start with the optimized conditions for 2-aminopyrazine and then fine-tune them for your specific substrate. A small-scale trial is always recommended.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the bromination of 2-aminopyrazine.

Entry Brominating Agent (Equivalents) Solvent Temperature Time Yield of 2-amino-5-bromopyrazine (%) Yield of 2-amino-3,5-dibromopyrazine (%) Reference
1NBS (3.3)MeCN---38[1]
2NBS (1.1)MeCN100 °C-Mixture of mono- and di-halogenated products (poor yield)[1]
3NBS (1.1)MeCNRoom Temp-High performance-[1]

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Aminopyrazine

This protocol is based on literature reports for achieving high selectivity for the monobrominated product.[1]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromopyrazine.

Visualizations

Logical Workflow for Avoiding Dibromination

G Workflow to Avoid Dibromination cluster_troubleshooting Troubleshooting Steps start Start: Bromination of 2-Aminopyrazine Derivative check_dibromination Analyze Product Mixture: Significant Dibromination? start->check_dibromination reduce_equivalents Reduce Brominating Agent (e.g., NBS to 1.0-1.1 eq) check_dibromination->reduce_equivalents Yes success Success: Monobrominated Product (Proceed to Next Step) check_dibromination->success No lower_temp Lower Reaction Temperature (e.g., to Room Temp or 0°C) reduce_equivalents->lower_temp change_solvent Change Solvent (e.g., to Acetonitrile) lower_temp->change_solvent re_analyze Re-run Reaction and Analyze change_solvent->re_analyze re_analyze->check_dibromination

Caption: Troubleshooting workflow for minimizing dibromination.

Signaling Pathway Analogy: Reaction Control

G Controlling Bromination Selectivity cluster_conditions Reaction Conditions reagents Reactants: 2-Aminopyrazine NBS monobromo Desired Product: 2-Amino-5-bromopyrazine reagents->monobromo Controlled Conditions dibromo Side Product: 2-Amino-3,5-dibromopyrazine reagents->dibromo Forcing Conditions stoichiometry Stoichiometry (NBS eq.) stoichiometry->monobromo 1.1 eq stoichiometry->dibromo > 2.0 eq temperature Temperature temperature->monobromo Room Temp temperature->dibromo High Temp solvent Solvent (e.g., MeCN) solvent->monobromo MeCN

Caption: Key parameters influencing bromination selectivity.

References

Technical Support Center: Purification of 2-Amino-3-bromo-5-chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-3-bromo-5-chloropyrazine derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, side-reactions, or incomplete reactions. Key impurities to consider are:

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 2-amino-5-bromo-3-chloropyrazine or regioisomers formed from incomplete regioselectivity can be present.

  • Di-halogenated Species: Over-bromination can lead to the formation of di-bromo pyrazine derivatives.[1]

  • Unreacted Starting Materials: Incomplete conversion of the starting pyrazine derivative.

  • Reagent-derived Impurities: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts.

  • Imidazole Derivatives: In certain synthetic pathways, the formation of imidazole derivatives can be a competing reaction.[2]

Q2: My purified this compound derivative shows a persistent yellow color. Is this indicative of an impurity?

A2: While the pure compound is often a yellow solid, a persistent, intense yellow or brownish color after initial purification may indicate the presence of residual impurities. These could be colored byproducts from the reaction or degradation products. Further purification by recrystallization or column chromatography is recommended to obtain a product with a consistent, pale yellow appearance.

Q3: The proton signals in the ¹H NMR spectrum of my purified pyrazine derivative are broad. What is the likely cause?

A3: Broad signals in the ¹H NMR spectrum of pyrazine derivatives are a common observation. This is often due to quadrupolar broadening caused by the nitrogen atoms (¹⁴N) in the pyrazine ring. This effect can sometimes be mitigated by acquiring the spectrum at a higher temperature. If the broadening is severe and accompanied by other unexpected signals, it could also indicate the presence of paramagnetic impurities or chemical exchange phenomena.[3]

Q4: How can I effectively monitor the progress of the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. It allows for the rapid assessment of the separation of the desired product from impurities. It is crucial to develop a TLC solvent system that provides good separation (Rf value of the product ideally between 0.2-0.4) before attempting large-scale purification like column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the desired product after purification. The product may be partially soluble in the recrystallization solvent, even at low temperatures.The chosen chromatography eluent may be too polar, causing premature elution with impurities.The product may be degrading on the silica gel column.Test a range of recrystallization solvents to find one with a steep solubility curve (high solubility at high temperature, low at room temperature).Optimize the column chromatography eluent system using TLC. Start with a less polar eluent and gradually increase polarity.If degradation on silica is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
The product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are very similar.The column is overloaded with the crude mixture.Use a shallower solvent gradient during elution to improve separation.[3]Consider using a higher-performance stationary phase with a larger surface area for better resolution.[4]Reduce the amount of crude material loaded onto the column.
The product crystallizes out on the chromatography column. The chosen eluent system has low solubility for the product.Switch to a more polar eluent system that can better solubilize the product.Ensure the crude material is fully dissolved before loading it onto the column.
Streaking or tailing of the compound spot on the TLC plate and poor separation on the column. The amino group of the pyrazine derivative may be interacting strongly with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape and reduce tailing.[5]
The purified product still contains isomeric impurities. The chosen purification method (e.g., single recrystallization) is insufficient to separate isomers with very similar physical properties.Multiple recrystallizations may be necessary. For challenging separations, column chromatography is generally more effective than recrystallization for separating isomers.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification Method Typical Solvent/Eluent System Typical Yield (%) Achievable Purity (%) Advantages Disadvantages
Recrystallization Petroleum Ether / Ethyl Acetate[1]60-85>98Simple, cost-effective for large quantities.Less effective for separating impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography Hexane / Ethyl Acetate gradient (e.g., 9:1 to 7:3)50-80>99High resolution, effective for separating closely related impurities and isomers.[6]More time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase.
Preparative TLC Dichloromethane / Methanol (e.g., 98:2)30-60>99Good for small-scale purification and for isolating minor components.Not suitable for large quantities of material; can be tedious.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, petroleum ether, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of petroleum ether and ethyl acetate is often effective.[1]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out. The cooling process can be further aided by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture TLC_Analysis TLC Analysis to Determine Impurity Profile ReactionMixture->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple Impurity Profile ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Complex Impurity Profile / Isomers PurityCheck Purity Check (TLC, NMR, LC-MS) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity >98%

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Tree cluster_low_yield Low Yield cluster_impurity Persistent Impurity Start Purification Issue Encountered LowYield Low Product Recovery Start->LowYield Coelution Co-elution of Impurity Start->Coelution Tailing Tailing on TLC/Column Start->Tailing CheckSolubility Check Recrystallization Solvent Solubility LowYield->CheckSolubility OptimizeEluent Optimize Chromatography Eluent LowYield->OptimizeEluent ShallowGradient Use Shallower Gradient Coelution->ShallowGradient ChangeStationaryPhase Change Stationary Phase Coelution->ChangeStationaryPhase AddModifier Add Basic Modifier to Eluent Tailing->AddModifier

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning in cross-coupling reactions involving nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with nitrogen-containing heterocycles, particularly pyridine substrates, so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the heterocyclic ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often more pronounced with 2-halopyridines due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The nitrogen atom of the heterocycle acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose, for instance, by forming palladium black, which is a sign of a failed reaction.[2] Oxygen can also oxidize the active Pd(0) catalyst, leading to deactivation.[2]

Q3: How does the position of the leaving group on a pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom is close to the reaction site, which enhances its ability to poison the catalyst.[1]

Q4: Besides the nitrogen heterocycle itself, what are other common sources of catalyst poisoning?

A4: Various impurities in reagents or solvents can diminish catalyst activity. Common catalyst poisons include sulfur compounds, halides, and cyanides.[3][4] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[3][4]

Q5: How can I minimize catalyst poisoning when working with basic nitrogen heterocycles?

A5: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][5]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1][5]

  • Slow Addition: Slowly adding the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[5]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Suggested Solution
Catalyst Poisoning by Nitrogen Heterocycle The nitrogen of the heterocycle is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2] 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][5] 2. Use a pre-formed palladium precatalyst. [1][5] 3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.[5]
Inactive Catalyst 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[5] 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[5]
Inefficient Oxidative Addition The C-X bond of the heteroaryl halide is not being effectively activated.[1] 1. If possible, switch from a chloride to a bromide or iodide , as C-I and C-Br bonds are generally more reactive.[1] 2. Carefully increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Reagent Quality Impurities in substrates or degradation of reagents like boronic acids can inhibit the catalyst.[2] - Use high-purity reagents and solvents.[4]
Issue 2: Formation of Byproducts
Potential Cause Suggested Solution
Homocoupling This side reaction leads to the formation of a symmetrical biaryl product.[5] 1. Thoroughly degas the reaction mixture to remove dissolved oxygen, which promotes the homocoupling of boronic acids.[5] 2. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[5] 3. In Sonogashira reactions, consider a copper-free protocol to eliminate Glaser coupling.[4]
Protodeboronation The C-B bond in the boronic acid or ester is cleaved and replaced by a hydrogen atom. This is common with electron-deficient heteroaryl boronic acids.[5] 1. Use anhydrous conditions where possible. 2. Run the reaction at the lowest effective temperature and for the shortest possible time.[5]
Dehalogenation The halide on the heteroaromatic ring is replaced by a hydrogen atom. - This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[4]

Quantitative Data

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid

Catalyst/LigandSolventBaseTemp (°C)Yield (%)
Pd₂(dba)₃ / XPhosDioxaneK₃PO₄10095
Pd₂(dba)₃ / SPhosTolueneK₃PO₄11092
Pd(OAc)₂ / P(t-Bu)₃DioxaneK₂CO₃10085
Pd(PPh₃)₄THF/H₂ONa₂CO₃8045

Note: This table is a representative example compiled from typical outcomes described in the literature. Actual yields may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Nitrogen-Containing Heterocycle
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Heteroaryl-X) Pd0->OA Heteroaryl-X Inactive_Complex Inactive Pd(0)-Heterocycle Complex Pd0->Inactive_Complex Coordination TM Transmetalation (R-B(OR)2) OA->TM R-B(OR)2 RE Reductive Elimination TM->RE RE->Pd0 Regenerates Catalyst Product Product (Heteroaryl-R) RE->Product N_Het Nitrogen-Containing Heterocycle N_Het->Inactive_Complex caption Catalyst poisoning by a nitrogen-containing heterocycle.

Caption: Catalyst poisoning by a nitrogen-containing heterocycle.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active and atmosphere inert? Start->Check_Catalyst Degas Degas solvent and use fresh catalyst/precatalyst. Check_Catalyst->Degas No Check_Conditions Are reaction conditions (temp, base, solvent) optimal? Check_Catalyst->Check_Conditions Yes Screen_Ligands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Degas->Screen_Ligands Slow_Addition Try slow addition of the nitrogen heterocycle. Screen_Ligands->Slow_Addition Check_Conditions->Screen_Ligands Yes Optimize_Conditions Optimize temperature, base, and solvent. Check_Conditions->Optimize_Conditions No Optimize_Conditions->Screen_Ligands Success Reaction Successful Slow_Addition->Success caption Troubleshooting workflow for low conversion.

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Optimizing Sonogashira Coupling of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 2-Amino-3-bromo-5-chloropyrazine. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and solutions to common issues encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Sonogashira coupling of this compound?

A1: Based on studies of structurally similar aminohalopyridines, the optimal reaction temperature for the Sonogashira coupling of this compound is typically around 100 °C.[1][2][3][4] Lower temperatures may lead to incomplete conversion, while significantly higher temperatures could result in catalyst decomposition and the formation of byproducts.

Q2: My reaction is not proceeding to completion, and I'm observing low yields. What are the likely causes?

A2: Low reactivity in the Sonogashira coupling of this substrate can stem from several factors. Chloropyrazines are generally less reactive than their bromo or iodo counterparts.[5] Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to inhibition.[5] Ensure your catalyst system is appropriate for electron-deficient heterocycles and that the reaction conditions, particularly temperature, are optimized.

Q3: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, or an inappropriate reaction temperature. Using fresh, high-purity materials and maintaining a consistent, optimized temperature can help prevent catalyst decomposition.

Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Copper-free Sonogashira protocols can also be considered to eliminate this side reaction.

Q5: Which palladium catalyst and ligand combination is recommended for this type of substrate?

A5: For electron-deficient heterocycles like this compound, standard palladium catalysts may not be sufficient. More active catalyst systems, such as those employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands), are often more effective.[5] A combination of a palladium source like Pd(CF₃COO)₂ with a phosphine ligand such as PPh₃ has been shown to be effective for similar substrates.[1][2][3][4]

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

  • Possible Cause 1: Inactive Catalyst System: The palladium catalyst or copper(I) co-catalyst may be degraded.

    • Solution: Use fresh, high-purity palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts to prevent deactivation.

  • Possible Cause 2: Inappropriate Reaction Temperature: The temperature may be too low for the activation of the aryl bromide.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or LC-MS. For this substrate, a temperature of 100 °C is a good starting point.[1][2][3][4]

  • Possible Cause 3: Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can inhibit the palladium catalyst.

    • Solution: Employing sterically hindered ligands can mitigate catalyst inhibition.[5]

  • Possible Cause 4: Impure Reagents or Solvents: Impurities can poison the catalyst.

    • Solution: Use anhydrous and degassed solvents. Purify the this compound and the terminal alkyne if necessary.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The presence of a significant amount of a byproduct derived from the dimerization of the terminal alkyne is a clear indication of Glaser coupling.

  • Possible Cause 1: Presence of Oxygen: The copper-catalyzed homocoupling is highly sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas the solvent and all liquid reagents prior to use.

  • Possible Cause 2: Inherent Reactivity: Some terminal alkynes are more prone to homocoupling.

    • Solution: Consider a copper-free Sonogashira protocol. These methods may require different ligands or reaction conditions to proceed efficiently.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield of the Sonogashira coupling, based on data from the closely related substrate, 2-amino-3-bromopyridines.[1][2][3] This data provides a strong starting point for the optimization of the reaction with this compound.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Time (h)Yield (%)
1603Low
2803Moderate
31003High (96)
41203Decreased

Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL).

Table 2: Effect of Palladium Catalyst on Reaction Yield

EntryPalladium Catalyst (2.5 mol%)Time (h)Yield (%)
1Pd(OAc)₂385
2PdCl₂(PPh₃)₂392
3Pd(PPh₃)₄388
4Pd(CF₃COO)₂396

Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100 °C.

Table 3: Effect of Base on Reaction Yield

EntryBaseTime (h)Yield (%)
1Et₃N396
2K₂CO₃375
3Cs₂CO₃382
4DBU368

Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), DMF (2 mL), 100 °C.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and Et₃N to the flask. Stir the mixture for 30 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow A Reaction Setup (Substrate, Catalysts) B Solvent & Base Addition (DMF, Et3N) A->B C Alkyne Addition B->C D Heating & Stirring (100 °C, 3h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product G->H

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Start->Check_Catalyst Check_Temp Optimize Temperature (Increase to 100 °C) Check_Catalyst->Check_Temp No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Inhibition Consider Catalyst Inhibition (Use hindered ligands) Check_Temp->Check_Inhibition No Improvement Check_Temp->Success Improvement Check_Reagents Verify Reagent Purity (Use pure, dry materials) Check_Inhibition->Check_Reagents No Improvement Check_Inhibition->Success Improvement Check_Atmosphere Ensure Inert Atmosphere (Degas solvents) Check_Reagents->Check_Atmosphere No Improvement Check_Reagents->Success Improvement Side_Reaction Check for Side Reactions (e.g., Glaser Coupling) Check_Atmosphere->Side_Reaction No Improvement Check_Atmosphere->Success Improvement Side_Reaction->Success Minimized

Caption: Troubleshooting workflow for low reaction yields.

References

effect of solvent on the outcome of 2-Amino-3-bromo-5-chloropyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Amino-3-bromo-5-chloropyrazine, with a specific focus on the critical role of the solvent in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving a very low yield?

A1: Low yields can stem from several factors, with suboptimal reaction conditions being a primary cause. The choice of solvent, base, and catalyst system is crucial.[1] For this substrate, which has multiple coordination sites (amino group, ring nitrogens), catalyst deactivation is a common issue. The electron-donating amino group and the pyridine-like nitrogen atoms can coordinate with the palladium catalyst, forming inactive species.[2] Additionally, ensure your reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst and lead to side reactions like protodebromination.[3]

Q2: I am observing significant debromination (loss of bromine) of my starting material. How can this be minimized?

A2: Protodebromination is a frequent side reaction with electron-rich heterocyclic halides. To mitigate this, consider the following:

  • Use Milder Bases: Strong bases can promote this side reaction. Switching to milder bases like K₂CO₃ or K₃PO₄ can be effective.[3]

  • Lower Reaction Temperature: High temperatures can accelerate debromination. Reducing the temperature may slow the desired reaction but can significantly decrease the side reaction.[3]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried, anhydrous solvents and reagents.[3]

  • Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Screening different ligands is recommended.[3]

Q3: How does solvent polarity affect the regioselectivity of reactions on a dihalogenated pyrazine?

A3: Solvent polarity can significantly influence which halogen (bromo or chloro) reacts preferentially. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, this can be modulated. In some systems, polar aprotic solvents like DMF or MeCN can alter the active catalytic species, leading to a switch in selectivity.[4] For instance, in Stille couplings of similar dihalo-heterocycles, polar aprotic solvents have been shown to reverse the expected regioselectivity by favoring the formation of a more reactive pallado-intermediate at the sterically less hindered or electronically different position.[5][6] It is crucial to perform a solvent screen to determine the optimal conditions for the desired regiochemical outcome.

Q4: My reaction mixture is turning dark brown or black. What is the likely cause?

A4: A dark coloration often indicates catalyst decomposition (formation of palladium black) or degradation of the starting material or product.[7] This can be caused by:

  • Excessive Heat: Overheating can lead to the breakdown of sensitive pyrazine derivatives.[7]

  • Oxygen Contamination: Failure to maintain an inert atmosphere can cause oxidation of the Pd(0) catalyst.[2]

  • Inappropriate Solvent Choice: Some solvents, like chloroform or pyridine, can inhibit the reaction by binding to the palladium catalyst.[8]

Troubleshooting Guide: Solvent Effects in Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, with a focus on solvent-related solutions.

Problem Potential Cause Troubleshooting Solution & Rationale
Low or No Conversion Suboptimal Solvent Choice: The solubility of reagents, stability of the catalyst, and the reaction mechanism are highly solvent-dependent.Screen a range of solvents with varying polarities. Common choices include ethereal solvents (Dioxane, THF), aromatic solvents (Toluene), and polar aprotic solvents (DMF).[8] For Suzuki reactions, aqueous mixtures (e.g., Toluene/H₂O, DMF/H₂O) are often effective.[3][9]
Poor Reagent Solubility: The substrate, coupling partner, or base may not be fully dissolved, hindering the reaction.Select a solvent in which all components are soluble at the reaction temperature. Gentle heating can aid dissolution.[3] For Buchwald-Hartwig aminations, toluene and dioxane are common starting points.[8][10]
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to oxidative side reactions, including the homocoupling of boronic acids in Suzuki reactions.Ensure solvents are thoroughly degassed. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]
Inconsistent Results Variable Solvent Quality: Trace impurities (water, peroxides in ethers) can drastically affect reaction outcomes.Use high-purity, anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.[2] Avoid using chlorinated solvents which can interfere with the catalyst.[8]
Difficulty in Product Purification High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove during workup.If possible, choose a lower-boiling point solvent like THF, Dioxane, or Toluene. If a high-boiling solvent is necessary, consider alternative purification methods like recrystallization or trituration before chromatography.

Data on Solvent Effects in Cross-Coupling

The following table summarizes representative data from literature on similar substrates, illustrating the impact of solvent and base selection on reaction yield in palladium-catalyzed cross-coupling reactions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues [10]

Amine PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane100High
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene100Moderate
n-HexylaminePd₂(dba)₃ (1.5)Xantphos (3.0)NaOtBu (1.4)Toluene110High

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles [3][9]

Boronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)DMF/H₂O (1:1)90High
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100High
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane80Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or XPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Inerting: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M) via syringe.[10]

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.[10]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cross-Coupling Reactions start Low Reaction Yield or Side Products check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents First, check basics optimize_conditions Systematically Optimize Reaction Conditions start->optimize_conditions If reagents are fine screen_solvent Screen Solvents (Toluene, Dioxane, THF, DMF) optimize_conditions->screen_solvent screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) optimize_conditions->screen_catalyst optimize_temp Optimize Temperature & Reaction Time optimize_conditions->optimize_temp success Improved Yield screen_solvent->success screen_base->success screen_catalyst->success optimize_temp->success

Caption: A decision-tree for troubleshooting common cross-coupling issues.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII R¹-Pd(II)L₂(X) ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_R2 R¹-Pd(II)L₂(R²) transmetal->pdII_R2 red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 R1R2 R¹-R² (Product) red_elim->R1R2 RX R¹-X (Pyrazine-Br) RX->ox_add R2B R²-B(OR)₂ + Base R2B->transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Solvent_Influence Logical Flow: Solvent Selection Impact solvent Solvent Choice nonpolar Nonpolar / Weakly Polar (e.g., Toluene, THF, Dioxane) solvent->nonpolar polar_aprotic Polar Aprotic (e.g., DMF, MeCN, DMSO) solvent->polar_aprotic polar_protic Polar Protic (e.g., Alcohols, Water Mixtures) solvent->polar_protic outcome1 Good solubility for many organic reagents. Often promotes standard reactivity (C-Br > C-Cl). nonpolar->outcome1 outcome2 Can stabilize charged intermediates. May alter catalyst structure & regioselectivity. Excellent for dissolving salts (bases). polar_aprotic->outcome2 outcome3 Essential for Suzuki reactions (with base). Can participate as a ligand or proton source. polar_protic->outcome3

Caption: Impact of solvent class on reaction parameters and outcomes.

References

column chromatography versus recrystallization for purifying pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazine derivatives, a critical step for researchers, scientists, and drug development professionals. We will explore two primary purification techniques: column chromatography and recrystallization, offering detailed protocols and data to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazine derivative appears as a dark, oily residue after synthesis. How should I approach its purification?

A dark, oily appearance often suggests the presence of polymeric impurities or colored byproducts. A preliminary liquid-liquid extraction (LLE) is highly recommended before proceeding with either column chromatography or recrystallization. Dissolve the crude residue in a solvent like dichloromethane (DCM) or ethyl acetate, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove excess water. After drying and concentrating the organic layer, you can proceed with a more rigorous purification method.[1]

Q2: When should I choose column chromatography over recrystallization, and vice versa?

The choice between these two methods depends on several factors, including the physical state of your compound, the nature of the impurities, and the desired scale of purification. Recrystallization is ideal for solid compounds and can yield very high purity, especially if the impurities have different solubility profiles.[1] Column chromatography is more versatile and can be used for both solid and oily compounds, and it is particularly effective for separating compounds with different polarities.[1] However, it can be more time-consuming and require larger volumes of solvent.

Q3: I'm having trouble with low recovery of my pyrazine derivative during purification. What are the common causes?

Low recovery can occur in both methods. In recrystallization, using too much solvent will leave a significant amount of your product in the mother liquor.[1] Ensure you use the minimum amount of hot solvent required for dissolution. In column chromatography, your compound may be irreversibly adsorbed onto the stationary phase, especially if you are using silica gel with a basic compound like a pyrazine.[2] Modifying the eluent with a small amount of a base like triethylamine or using a different stationary phase such as alumina can help mitigate this.[2]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound is stuck at the baseline or streaking badly on a silica gel column. Strong interaction between the basic nitrogen atoms of the pyrazine ring and the acidic silica surface.[1]- Increase the polarity of the eluent.- Add a small amount of a base (e.g., triethylamine) to the eluent to reduce the acidity of the silica gel.- Use a less acidic stationary phase like neutral or basic alumina.[2]
Poor separation of closely related pyrazine isomers. Similar polarities of the isomers leading to co-elution.- Use a stationary phase with a higher surface area for better resolution.- Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Ensure the column is not overloaded with the sample.
Low recovery of the purified pyrazine derivative. Irreversible adsorption of the compound onto the stationary phase.[2]- Deactivate the silica gel with a small amount of triethylamine in the eluent.[2]- Switch to a different stationary phase, such as alumina.[2]
Recrystallization
Issue Possible Cause Troubleshooting Steps
Difficulty in finding a suitable recrystallization solvent. The pyrazine derivative has either very high or very low solubility in common solvents.- Experiment with a variety of solvents with different polarities.- Use a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent where it is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower boiling point solvent.- Ensure the solution is not cooled too rapidly.- Add a seed crystal to induce crystallization.[2]
Low yield of recovered crystals. - Using too much solvent for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization upon cooling.[1]- Use the minimum amount of hot solvent necessary.[1]- Preheat the filtration apparatus to prevent cooling.[1]- Allow sufficient time for cooling, including the use of an ice bath, to maximize crystal formation.[1]

Data Presentation: Comparison of Purification Methods

The following table summarizes typical quantitative data for the purification of pyrazine derivatives using different methods.

Method Typical Purity Achieved Representative Yield Key Advantages Key Disadvantages
Recrystallization >99%[1]70-90%[1]Can yield very high purity; effective for removing insoluble and some soluble impurities.Yield can be compromised by solubility in the mother liquor; finding a suitable solvent can be time-consuming.[1]
Silica Gel Chromatography 95-99%[1]50-80%[1]Good for separating compounds with different polarities.Strong interactions with basic compounds like pyrazines can lead to tailing and lower yields; requires significant solvent volumes.[1]
Preparative HPLC (C18) >99.5%[1]40-75%[1]Excellent separation power, even for closely related isomers.Lower capacity, more expensive, and requires more specialized equipment; generates significant solvent waste.[1]
Fractional Distillation >98%[1]60-85%[1]Effective for removing non-volatile impurities and some isomers; scalable.Requires a significant difference in boiling points for high efficiency; potential for thermal degradation.[1]

Experimental Protocols

Protocol 1: Column Chromatography of a Crude Pyrazine Derivative

This protocol provides a general procedure for the purification of a pyrazine derivative using silica gel column chromatography.

Materials:

  • Crude pyrazine derivative

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

  • Glass column with stopcock

  • Sand

  • Glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Column Packing:

    • Insert a small plug of glass wool into the bottom of the column.

    • Add a layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude pyrazine derivative in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the purified pyrazine derivative.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of 2,5-Dimethylpyrazine (Two-Solvent Method)

This protocol describes the purification of 2,5-dimethylpyrazine using a two-solvent recrystallization method.

Materials:

  • Crude 2,5-dimethylpyrazine

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 2,5-dimethylpyrazine in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent (ethanol) to dissolve the solid completely.[1]

  • Induce Cloudiness:

    • While the solution is hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy.[1]

  • Clarification:

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Cooling:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing:

    • Wash the crystals with a small amount of a cold mixture of the two solvents.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.[1]

Mandatory Visualization

experimental_workflow_chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Pack Column (Silica Gel) load_sample Load Crude Pyrazine Derivative prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Evaporate Solvent combine->isolate product Purified Pyrazine isolate->product

Caption: Experimental workflow for column chromatography purification.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Pyrazine in Minimum Hot Solvent cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry product Purified Pyrazine dry->product

Caption: Experimental workflow for recrystallization purification.

decision_tree decision decision result result start Start: Need to Purify Crude Pyrazine Derivative is_solid Is the crude product a solid? start->is_solid impurities_known Are impurities' polarities very different from the product? is_solid->impurities_known Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) high_purity Is >99% purity required? impurities_known->high_purity Yes impurities_known->column_chrom No recrystallization Recrystallization high_purity->recrystallization Yes high_purity->column_chrom No

Caption: Decision tree for choosing a purification method.

References

identifying side products in 2-Amino-3-bromo-5-chloropyrazine reactions by mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers working with 2-Amino-3-bromo-5-chloropyrazine, focusing on the identification of potential side products and impurities by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common types of side products expected in reactions with this compound?

In addition to your target product, several side reactions can occur depending on the specific reagents and conditions used. Potential byproducts to monitor include:

  • Hydrolysis Products: Substitution of the bromine or chlorine atoms with a hydroxyl group if water is present in the reaction mixture.

  • Debromination/Dechlorination: Loss of a halogen atom, leading to the formation of 2-Amino-5-chloropyrazine or 2-Amino-3-bromopyrazine.

  • Dimerization: Reaction of two molecules of the starting material or intermediates to form bi-pyrazine compounds.

  • Solvent Adducts: Reaction with solvent molecules, especially with nucleophilic solvents under certain conditions.

  • Over-reaction Products: If your reaction involves substitution of the amino group, multiple substitutions or ring modifications can occur.

Q2: I have an unexpected peak in my mass spectrum. How can I begin to identify it?

Identifying unknown peaks requires a systematic approach.[1]

  • Analyze the Isotopic Pattern: this compound contains both bromine and chlorine, which have distinct isotopic signatures (Br: ~1:1 ratio for 79Br/81Br; Cl: ~3:1 ratio for 35Cl/37Cl). Check if your unknown peak exhibits a pattern consistent with the loss or retention of these halogens.

  • Determine Molecular Formula: Use high-resolution mass spectrometry (HRAM MS) to obtain an accurate mass measurement.[1][2] This allows you to predict possible elemental compositions.

  • Study Fragmentation Patterns: Perform tandem mass spectrometry (MS/MS) to fragment the unknown ion.[1] The resulting fragment ions can provide structural clues. Pyrazine rings are relatively stable, but you may observe losses of halogens, the amino group, or ring cleavage.[3]

  • Compare to Knowns: Compare the molecular weight and fragmentation pattern to the expected product, starting material, and the potential side products listed in the table below.[1]

  • Analyze Blanks: Inject a solvent blank to ensure the peak is not a contaminant from the solvent or LC-MS system.[4]

Q3: I am not seeing any peaks in my mass spectrum, or the signal is very weak. What should I do?

This is a common issue that can stem from multiple sources.[5][6]

  • Check the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.[6] Verify that gases are flowing correctly and check for any system leaks.[5]

  • Sample Preparation: Confirm your sample is properly prepared and at an appropriate concentration. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[6]

  • LC Method: For LC-MS, check your chromatography. Poor peak shape, such as broadening or splitting, can diminish signal intensity.[7] Ensure the mobile phase is compatible with your ionization method.[8]

  • Ionization: Your compound may not be ionizing efficiently with the chosen method (e.g., ESI, APCI). Experiment with different ionization techniques or adjust source parameters.[6]

Q4: My mass accuracy seems poor, making it difficult to confirm elemental compositions. What could be the cause?

Poor mass accuracy is typically due to calibration or instrument stability issues.[6]

  • Mass Calibration: Perform a fresh mass calibration using the appropriate standard for your instrument. Incorrect or outdated calibration is a common cause of mass errors.[6]

  • Instrument Maintenance: Contamination within the mass spectrometer can affect performance. Ensure the instrument is clean and well-maintained according to the manufacturer's guidelines.[6]

  • Stable Environment: Ensure the laboratory environment (temperature and humidity) is stable, as fluctuations can impact instrument electronics and performance.

Potential Side Product Mass Data

This table summarizes the calculated monoisotopic masses for the starting material and several potential side products. Use this as a reference when analyzing your mass spectra.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Notes
This compound C₄H₃BrClN₃206.9199 Starting Material[9]
2-Amino-5-chloropyrazineC₄H₄ClN₃129.0145Product of debromination
2-Amino-3-bromopyrazineC₄H₄BrN₃172.9640Product of dechlorination
2-Amino-3-bromo-5-hydroxypyrazineC₄H₄BrN₃O188.9589Product of chlorine hydrolysis
2-Amino-5-chloro-3-hydroxypyrazineC₄H₄ClN₃O145.0094Product of bromine hydrolysis
2,3-Diamino-5-chloropyrazineC₄H₅ClN₄144.0254Product of reaction with ammonia

Experimental Protocols

Protocol: Sample Preparation and LC-MS Analysis

This protocol provides a general workflow for analyzing a reaction mixture containing this compound and its derivatives.

  • Sample Preparation: a. Quench the reaction using an appropriate method. b. Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture into a larger volume of a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water). The final concentration should be in the low µg/mL to ng/mL range. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[8] d. Transfer the filtrate to an autosampler vial for analysis.

  • LC-MS Parameters (Example):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Acquire both full scan MS data for identifying compounds and data-dependent MS/MS scans for structural elucidation.

Visual Workflow Guides

The following diagrams illustrate key decision-making and reaction pathways.

start Unexpected Peak Observed in Mass Spectrum q_blank Is the peak present in the solvent blank? start->q_blank a_contaminant Likely System or Solvent Contaminant q_blank->a_contaminant Yes q_isotope Does it have a Br/Cl isotopic pattern? q_blank->q_isotope No a_halogenated Likely a Halogenated Side Product or Degradant q_isotope->a_halogenated Yes a_non_halogenated Non-halogenated species (e.g., solvent adduct, non-pyrazine impurity) q_isotope->a_non_halogenated No q_hram Perform High-Resolution MS (HRAM) for Accurate Mass a_halogenated->q_hram a_non_halogenated->q_hram q_msms Perform MS/MS for Fragmentation Pattern q_hram->q_msms q_db Compare Mass & Fragments to Database / Table q_msms->q_db end Tentative ID / Requires Further Analysis (NMR) q_db->end

Caption: Troubleshooting workflow for identifying unknown peaks.

cluster_products Potential Side Products start 2-Amino-3-bromo- 5-chloropyrazine (m/z 206.92) p1 Debromination (m/z 129.01) start->p1 - Br + H p2 Hydrolysis (Cl -> OH) (m/z 188.96) start->p2 - Cl + OH p3 Dimerization (e.g., m/z > 300) start->p3 Coupling Rxn p4 Amination (Br -> NH2) (m/z 144.03) start->p4 - Br + NH2

Caption: Potential side reaction pathways from the starting material.

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-3-bromo-5-chloropyrazine vs. 2,3-Dichloropyrazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the reactivity of two key pyrazine building blocks, 2-Amino-3-bromo-5-chloropyrazine and 2,3-dichloropyrazine, in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these substrates is critical for the rational design and efficient synthesis of novel therapeutic agents.

The pyrazine core, a nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug discovery. The introduction of substituents onto the pyrazine ring via SNAr is a powerful and widely employed synthetic strategy. This guide will objectively compare the performance of this compound and 2,3-dichloropyrazine in these reactions, supported by available experimental data and detailed methodologies.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of halopyrazines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles. The substituents on the pyrazine ring play a crucial role in modulating this reactivity through electronic and steric effects.

2,3-Dichloropyrazine: This molecule possesses two electron-withdrawing chlorine atoms, which further enhance the electrophilicity of the pyrazine ring, making it susceptible to nucleophilic attack. The two chlorine atoms are electronically and sterically similar, which can lead to mixtures of mono-substituted products depending on the reaction conditions and the nucleophile.

This compound: This derivative presents a more complex reactivity profile.

  • Amino Group (-NH2): The amino group is a strong electron-donating group through resonance (+M effect). This effect increases the electron density of the pyrazine ring, thereby deactivating it towards nucleophilic attack compared to 2,3-dichloropyrazine.

  • Halogen Atoms (-Br and -Cl): Both bromine and chlorine are electron-withdrawing through induction (-I effect) but can also donate electron density through resonance (+M effect) via their lone pairs. In the context of SNAr, the inductive effect generally dominates, activating the ring. The relative reactivity of C-Br versus C-Cl bonds in SNAr reactions is not always straightforward and can be influenced by the specific reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, which can influence the leaving group ability.

Regioselectivity in this compound: The presence of the activating amino group significantly influences the regioselectivity of nucleophilic attack. Electron-donating groups tend to direct incoming nucleophiles to the positions ortho and para to them. In this case, the amino group at the 2-position would preferentially activate the carbon at the 3-position (ortho) for nucleophilic attack. Therefore, displacement of the bromine atom is generally favored over the chlorine atom at the 5-position.

Quantitative Data Comparison

While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the following tables summarize representative experimental data for nucleophilic substitution reactions on 2,3-dichloropyrazine and related aminohalopyrazines.

Table 1: Nucleophilic Aromatic Substitution on Dichloropyrazines

Starting MaterialNucleophileReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,3-DichloropyrazineVarious terminal alkynesCuI, PPh3, K2CO3PEG-400Ultrasound0.5-12-Alkynyl-3-chloropyrazines60-85[1]
2,6-DichloropyrazineAdamantane-containing aminesK2CO3DMF14024Mono-aminated products75-82[2]
2,3-DichloropyrazineAmmonia-Ethanol17532-Amino-3-chloropyrazine-[3]

Table 2: Nucleophilic Aromatic Substitution on Aminohalopyrazines

Starting MaterialNucleophileReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-Amino-3-chloropyrazineN-Bromosuccinimide (NBS)-ChloroformReflux162-Amino-5-bromo-3-chloropyrazine69[4]
3-Chloropyrazine-2-carboxamideSubstituted benzylaminesTriethylamineTHF70153-(Benzylamino)pyrazine-2-carboxamides26-80[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Alkynyl-3-chloropyrazines from 2,3-Dichloropyrazine[1]

  • Materials: 2,3-Dichloropyrazine, terminal alkyne, Copper(I) iodide (CuI), Triphenylphosphine (PPh3), Potassium carbonate (K2CO3), Polyethylene glycol 400 (PEG-400).

  • Procedure:

    • To a reaction vessel, add 2,3-dichloropyrazine (1.0 equiv), the terminal alkyne (1.2 equiv), CuI (10 mol%), PPh3 (20 mol%), and K2CO3 (2.0 equiv).

    • Add PEG-400 as the solvent.

    • Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for 30-60 minutes at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyl-3-chloropyrazine.

Protocol 2: Synthesis of 2-Amino-5-bromo-3-chloropyrazine from 2-Amino-3-chloropyrazine[4]

  • Materials: 2-Amino-3-chloropyrazine, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 equiv) and chloroform.

    • Add N-Bromosuccinimide (1.1 equiv) to the suspension.

    • Heat the reaction mixture to reflux and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and wash with deionized water.

    • Filter the organic layer through diatomaceous earth and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-amino-5-bromo-3-chloropyrazine can be further purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

G Factors Influencing SNAr Reactivity of Pyrazines cluster_substrate Substrate Properties cluster_effects Electronic and Steric Effects cluster_outcome Reactivity Outcome 2_Amino_3_bromo_5_chloropyrazine 2_Amino_3_bromo_5_chloropyrazine Amino_Group Amino Group (+M Effect) 2_Amino_3_bromo_5_chloropyrazine->Amino_Group Halogen_Atoms Halogen Atoms (-I > +M) 2_Amino_3_bromo_5_chloropyrazine->Halogen_Atoms Regioselectivity_Outcome Favored Attack at C3 (Br displacement) 2_Amino_3_bromo_5_chloropyrazine->Regioselectivity_Outcome 2_3_Dichloropyrazine 2_3_Dichloropyrazine 2_3_Dichloropyrazine->Halogen_Atoms Deactivation Ring Deactivation Amino_Group->Deactivation Increases electron density Regioselectivity Regioselectivity Control Amino_Group->Regioselectivity Directs ortho/para Activation Ring Activation Halogen_Atoms->Activation Inductive withdrawal Reactivity_Comparison Reactivity: 2,3-Dichloropyrazine > this compound Deactivation->Reactivity_Comparison Activation->Reactivity_Comparison Regioselectivity->Regioselectivity_Outcome

Caption: Factors influencing the reactivity of the two pyrazine derivatives.

Conclusion

The comparative analysis of this compound and 2,3-dichloropyrazine reveals distinct reactivity profiles governed by the interplay of electronic and steric effects.

  • 2,3-Dichloropyrazine is the more reactive substrate towards nucleophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms that activate the pyrazine ring.

  • This compound is generally less reactive due to the deactivating effect of the electron-donating amino group. However, this amino group provides excellent regiochemical control, favoring the substitution of the bromine atom at the 3-position.

For researchers and drug development professionals, this analysis underscores that while both molecules are valuable synthetic intermediates, the choice between them depends on the desired synthetic outcome. 2,3-Dichloropyrazine is a suitable starting material for introducing two nucleophiles or when higher reactivity is required. In contrast, this compound offers a platform for regioselective mono-functionalization, a critical consideration in the synthesis of complex, biologically active molecules.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Arylation of 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylation of the 2-amino-3-bromo-5-chloropyrazine core is a critical transformation in the synthesis of a wide array of pharmacologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling. The selection of the optimal method is paramount for achieving high yields and purity, which is crucial in drug development and medicinal chemistry. This comparison is supported by experimental data from analogous heterocyclic systems to provide a clear framework for reaction planning and optimization.

At a Glance: Suzuki vs. Stille Coupling
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters are more stable.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Requires a base for activation of the organoboron reagent.Generally proceeds under neutral conditions, although additives can be beneficial.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Byproduct Removal Boron byproducts are generally water-soluble and relatively easy to remove.Tin byproducts can be challenging to remove completely.

Performance Comparison: Experimental Data

Table 1: Representative Data for Suzuki Coupling of a Halogenated Aminopyridine

Substrate: 5-Bromo-2-methylpyridin-3-amine

Arylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901885[2]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901882[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901888[2]
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901878[2]

Table 2: Representative Data for Stille Coupling of a Halogenated Diazocine

Substrate: A brominated diazocine derivative

Aryl BromideCatalyst (mol%)LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (10)XPhosCsFToluene80492[3]
4-BromoanisolePd(OAc)₂ (10)XPhosCsFToluene80490[3]
1-Bromo-4-nitrobenzenePd(OAc)₂ (10)XPhosCsFToluene80489[3]
1-Bromo-2-isopropylbenzenePd(OAc)₂ (10)XPhosCsFToluene801886[3]

Experimental Protocols

The following are generalized experimental protocols for the arylation of a bromo-amino-heterocycle. These should be adapted and optimized for the specific substrate, this compound.

Suzuki Coupling Protocol (General)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Protocol (General)

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., XPhos, 15 mol%)

  • Additive (e.g., CsF, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and additive.

  • Add the anhydrous solvent, followed by this compound and the organostannane.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 80-110 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_OA Oxidative Addition S_PdII R¹-Pd(II)Ln-X S_OA->S_PdII Ar-X S_TM Transmetalation S_R1PdR2 R¹-Pd(II)Ln-R² S_TM->S_R1PdR2 Ar'-B(OH)₂ Base S_RE Reductive Elimination S_RE->S_Pd0 R¹-R² S_Product R¹-R² S_RE->S_Product S_ArX Ar-X S_ArBOH2 Ar'-B(OH)₂ S_Base Base S_BX [B(OH)₂X]⁻ St_Pd0 Pd(0)Ln St_OA Oxidative Addition St_PdII R¹-Pd(II)Ln-X St_OA->St_PdII Ar-X St_TM Transmetalation St_R1PdR2 R¹-Pd(II)Ln-R² St_TM->St_R1PdR2 Ar'-SnR₃ St_RE Reductive Elimination St_RE->St_Pd0 R¹-R² St_Product R¹-R² St_RE->St_Product St_ArX Ar-X St_ArSnR3 Ar'-SnR₃ St_SnX X-SnR₃ Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Reagent, Catalyst, Base/Additive, Solvent) Start->Setup Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Reaction Heating and Stirring (Monitor by TLC/LC-MS) Inert->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Reactivity Face-Off: 2-Amino-3-bromo-5-chloropyrazine vs. 2-Amino-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the synthesis of novel therapeutics, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, halogenated aminopyridines and aminopyrazines serve as versatile intermediates, prized for their capacity to undergo a variety of cross-coupling reactions. This guide presents an objective comparison of the reactivity of two such scaffolds: 2-amino-3-bromo-5-chloropyrazine and 2-amino-3-bromopyridine. This analysis, supported by available experimental data and established principles of chemical reactivity, aims to inform the strategic decisions of researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic campaigns.

Executive Summary: A Tale of Two Rings

The fundamental difference in reactivity between this compound and 2-amino-3-bromopyridine arises from the inherent electronic properties of the pyrazine and pyridine rings, respectively. The pyrazine ring, with its two nitrogen atoms, is significantly more electron-deficient than the pyridine ring. This electronic disparity, compounded by the presence of a chloro substituent on the pyrazine, dictates the reactivity of the C-Br bond in pivotal palladium-catalyzed cross-coupling reactions.

While direct, side-by-side comparative studies under identical conditions are not extensively documented for this compound, we can infer its reactivity based on established principles of heterocyclic chemistry. The electron-withdrawing nature of the pyrazine core and the additional chloro group is expected to render the C-Br bond in this compound more susceptible to oxidative addition by a palladium catalyst, the often rate-determining step in many cross-coupling reactions. Consequently, this compound is predicted to be the more reactive of the two compounds.

Theoretical Reactivity Analysis: Electronic and Steric Considerations

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily influenced by the ease of the oxidative addition step. This, in turn, is governed by the electron density at the carbon atom of the C-Br bond and the steric hindrance around the reaction center.

Electronic Effects:

  • Pyridine Ring: The single nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient compared to benzene. The amino group at the 2-position is a strong electron-donating group, which partially mitigates this deficiency, particularly at the ortho and para positions.

  • Pyrazine Ring: The presence of two nitrogen atoms in the pyrazine ring results in a more pronounced electron-deficient character compared to pyridine. This inherent electronic property is further amplified by the electron-withdrawing inductive effect of the chloro group at the 5-position. Consequently, the carbon atom of the C-Br bond in this compound is expected to be more electrophilic and thus more prone to oxidative addition.

Steric Effects:

In both molecules, the bromine atom is situated at the 3-position, adjacent to the amino group at the 2-position. This substitution pattern presents a similar steric environment around the C-Br bond. Therefore, steric hindrance is not anticipated to be a major differentiating factor in their reactivity in cross-coupling reactions.

Caption: Factors influencing the predicted reactivity of the C-Br bond.

Performance in Key Cross-Coupling Reactions

While specific data for this compound is limited, we can present a comparative overview based on the well-documented reactivity of 2-amino-3-bromopyridine and the expected behavior of the pyrazine analog.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[1][2][3][4][5] Given the higher predicted reactivity of the C-Br bond in this compound, it is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) compared to 2-amino-3-bromopyridine. However, the presence of the chloro group on the pyrazine ring introduces the possibility of a secondary coupling reaction, which would need to be controlled through careful optimization of reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

FeatureThis compound (Predicted)2-Amino-3-bromopyridine (Documented)
Reactivity HighModerate
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, SPhos, K₃PO₄[6][7][8]
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄[6][8]
Solvent Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, DMF[1][6]
Temperature Room Temperature to 80 °C80-100 °C[1][6]
Potential Side Reactions Coupling at the C-Cl positionHomocoupling of boronic acid
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[9][10][11][12][13] Similar to the Suzuki-Miyaura coupling, the more electrophilic nature of the C-Br bond in this compound suggests it would be more reactive in this transformation. This could allow for the use of a broader range of amines, including less nucleophilic ones, under milder conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

FeatureThis compound (Predicted)2-Amino-3-bromopyridine (Documented)
Reactivity HighModerate
Catalyst Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPPd(OAc)₂, dppp, NaOt-Bu[14][15][16][17][18]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu[14][18]
Solvent Toluene, DioxaneToluene[14][18]
Temperature Room Temperature to 100 °C80-110 °C[16][18]
Potential Side Reactions Diamination (at both C-Br and C-Cl)Hydrodehalogenation
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[19][20] The enhanced reactivity of this compound is expected to be advantageous in this reaction as well, potentially leading to higher yields and faster reaction rates.

Table 3: Representative Conditions for Sonogashira Coupling

FeatureThis compound (Predicted)2-Amino-3-bromopyridine (Documented)
Reactivity HighModerate to High
Catalyst Pd(PPh₃)₂Cl₂/CuIPd(CF₃COO)₂/PPh₃/CuI[21][22][23][24]
Base Et₃N, DIPEAEt₃N[21][22][23][24]
Solvent DMF, THFDMF[21][22][23][24]
Temperature Room Temperature to 80 °C100 °C[21][22][23][24]
Potential Side Reactions Glaser coupling of the alkyneHomocoupling of the aryl halide

Experimental Protocols

General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine[21][22][23]

To a round-bottomed flask under a nitrogen atmosphere are added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). DMF is then added, and the mixture is stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N are added. The reaction mixture is heated to 100 °C for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction with an appropriate organic solvent.

G Experimental Workflow: Sonogashira Coupling cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis A 1. Add Catalyst & Ligand (Pd(CF3COO)2, PPh3, CuI) to flask under N2 B 2. Add DMF and stir A->B C 3. Add 2-Amino-3-bromopyridine, Alkyne, and Et3N B->C D 4. Heat to 100°C for 3h C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification F->G

Caption: A typical workflow for a Sonogashira coupling reaction.

Conclusion

In the comparative analysis of this compound and 2-amino-3-bromopyridine, a clear distinction in predicted reactivity emerges based on fundamental electronic principles. The significantly more electron-deficient nature of the pyrazine ring, augmented by the chloro substituent, positions this compound as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity may translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

For researchers and drug development professionals, this suggests that this compound could be the preferred building block when seeking to achieve efficient cross-coupling, particularly with less reactive partners. However, the presence of the additional chloro group necessitates careful reaction optimization to ensure selectivity and avoid undesired side reactions. Conversely, the more moderate reactivity of 2-amino-3-bromopyridine offers a well-established and reliable option for a wide range of synthetic transformations. The choice between these two valuable intermediates will ultimately be guided by the specific synthetic strategy and the desired complexity of the target molecule.

References

A Comparative Guide to Alternative Building Blocks for Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative heterocyclic scaffolds to the commonly used pyrazine ring in the design of kinase inhibitors. By exploring bioisosteric replacements such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyrazines, we aim to offer researchers valuable insights into developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This document summarizes quantitative performance data, details key experimental methodologies, and visualizes relevant signaling pathways to support rational drug design efforts.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables present a comparative summary of the inhibitory activities of pyrazine-based kinase inhibitors and their pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyrazine-based bioisosteres against various protein kinases and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from multiple peer-reviewed studies. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Inhibitory Activity (IC50) Against Aurora Kinases
Scaffold ClassCompound ExampleAurora A (nM)Aurora B (nM)Reference
Imidazo[1,2-a]pyrazineCompound 39 413[1]
Pyrazolo[3,4-d]pyrimidineCompound P-6 110-[2]
Table 2: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases (CDKs)
Scaffold ClassCompound ExampleCDK9 (µM)CDK2 (µM)Reference
Imidazo[1,2-a]pyrazineCompound 3c 0.16-[3]
Imidazo[1,2-a]pyrazineCompound 1d 0.18-[4]
Pyrazolo[3,4-d]pyrimidineCompound 14 -0.057[5]
Pyrazolo[3,4-d]pyrimidineCompound 13 -0.081[5]
Table 3: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
Scaffold ClassCompound ExampleCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyrazineCompound 3c MCF7Breast Cancer6.66 (average)[3]
HCT116Colorectal Cancer[3]
K652Myelogenous Leukemia[3]
Pyrazolo[3,4-d]pyrimidineCompound 15 VariousLeukemia, Lung, Colon, etc.1.18 - 8.44[6]
Pyrazolo[3,4-d]pyrimidineCompound 16 VariousLung, Colon, CNS, etc.>90% inhibition[6]
Pyrazolo[3,4-d]pyrimidineCompound 14 HCT-116Colorectal Cancer0.006[5]
Pyrazolo[3,4-d]pyrimidineCompound 15 HCT-116Colorectal Cancer0.007[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay, such as ADP-Glo™.[7][8][9]

  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[9]

    • Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Procedure :

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well white plate.

    • Add 5 µL of the kinase solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-45 minutes, protected from light.

  • Data Analysis :

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11][12]

  • Cell Seeding :

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution of the test compound in complete culture medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Optimization start Design of Alternative Scaffolds (e.g., Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-a]pyrazine) synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical_assay In Vitro Kinase Inhibition Assay (IC50) characterization->biochemical_assay cell_assay Cell-Based Proliferation Assay (MTT, IC50) biochemical_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar optimization Lead Optimization sar->optimization aurora_kinase_pathway Aurora Kinase Signaling in Mitosis cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway aurka Aurora A plk1 PLK1 aurka->plk1 centrosome Centrosome Maturation & Separation aurka->centrosome spindle Bipolar Spindle Assembly aurka->spindle cdk1_cyclinB CDK1/Cyclin B plk1->cdk1_cyclinB cdk1_cyclinB->aurka aurkb Aurora B (CPC) kinetochore Kinetochore-Microtubule Attachment Correction aurkb->kinetochore sac Spindle Assembly Checkpoint (SAC) aurkb->sac cytokinesis Cytokinesis aurkb->cytokinesis inhibitor Aurora Kinase Inhibitors (e.g., Imidazo[1,2-a]pyrazines, Pyrazolo[3,4-d]pyrimidines) inhibitor->aurka inhibitor->aurkb jak_stat_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment & Phosphorylation by JAK jak->receptor Phosphorylation stat_dimer STAT Dimer (Phosphorylated) stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Differentiation, Inflammation) stat_dimer->gene_transcription Modulation inhibitor JAK Inhibitors inhibitor->jak fgfr_pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades fgf FGF Ligand fgfr FGFR fgf->fgfr Binding & Dimerization ras_mapk RAS-MAPK Pathway fgfr->ras_mapk Activation pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt Activation plcg PLCγ Pathway fgfr->plcg Activation stat_path JAK-STAT Pathway fgfr->stat_path Activation cellular_response Cellular Responses (Proliferation, Survival, Angiogenesis) ras_mapk->cellular_response pi3k_akt->cellular_response plcg->cellular_response stat_path->cellular_response inhibitor FGFR Inhibitors (e.g., Pyrazolo[3,4-d]pyrimidines) inhibitor->fgfr

References

A Spectroscopic Guide to the Analysis of 2-Amino-3-bromo-5-chloropyrazine and Its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative spectroscopic analysis of 2-amino-3-bromo-5-chloropyrazine and its derivatives formed through common carbon-nitrogen and carbon-carbon bond-forming reactions. This document details the expected spectroscopic changes that are crucial for reaction monitoring and product characterization, supported by experimental data and standardized protocols.

The functionalization of halogenated aromatic systems is a cornerstone of modern medicinal chemistry. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. This compound (more systematically named 3-bromo-5-chloropyrazin-2-amine) serves as a versatile building block for creating diverse molecular architectures. This guide focuses on the spectroscopic signatures of this starting material and its transformation into two representative products via Suzuki coupling and Buchwald-Hartwig amination, two of the most powerful cross-coupling reactions in synthetic organic chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-bromo-5-chloropyrazin-2-amine and its phenyl- and dimethylamino-substituted derivatives. These tables are designed to facilitate a clear comparison of the shifts in nuclear magnetic resonance (NMR), the characteristic vibrational frequencies in infrared (IR) spectroscopy, and the molecular ion peaks in mass spectrometry (MS).

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-bromo-5-chloropyrazin-2-amine 8.05 (s, 1H, 6-H), 5.02 (br s, 2H, NH₂)150.6, 142.9, 132.0, 123.5
5-chloro-3-phenylpyrazin-2-amine 8.10 (s, 1H, pyrazine-H), 7.85-7.82 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 5.10 (br s, 2H, NH₂)152.1, 145.2, 138.5, 130.2, 129.0, 128.8, 128.5, 125.0
5-chloro-N,N-dimethylpyrazin-2-amine 7.95 (s, 1H, pyrazine-H), 3.15 (s, 6H, N(CH₃)₂)155.0, 148.3, 135.1, 125.8, 40.5

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. Shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: IR and Mass Spectrometry Data Comparison

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
3-bromo-5-chloropyrazin-2-amine 3412 (N-H stretch), 3019 (Ar C-H stretch), 1620-1580 (N-H bend), 1340-1250 (Ar C-N stretch)207, 209, 211 (M⁺, isotopic pattern for Br and Cl)[1]
5-chloro-3-phenylpyrazin-2-amine ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1610 (N-H bend), ~1330 (Ar C-N stretch), ~760, ~690 (Ar C-H bend)205, 207 (M⁺, isotopic pattern for Cl)
5-chloro-N,N-dimethylpyrazin-2-amine ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1350 (Ar C-N stretch)157, 159 (M⁺, isotopic pattern for Cl)

Note: IR data reflects characteristic peaks. The absence of N-H stretching and bending bands in the dimethylamino product is a key diagnostic feature.

Reaction Pathways and Experimental Workflow

The transformation of 3-bromo-5-chloropyrazin-2-amine into its derivatives can be visualized through the following reaction pathways.

reaction_pathway cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-bromo-5-chloropyrazin-2-amine suzuki_reagents Phenylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Dimethylamine, Pd Catalyst, Base start->buchwald_reagents suzuki_product 5-chloro-3-phenylpyrazin-2-amine suzuki_reagents->suzuki_product buchwald_product 5-chloro-N,N-dimethylpyrazin-2-amine buchwald_reagents->buchwald_product

Caption: Reaction pathways for the synthesis of target compounds.

The general workflow for the synthesis and subsequent spectroscopic analysis of these compounds is outlined below.

experimental_workflow synthesis Synthesis of Pyrazine Derivative (Suzuki or Buchwald-Hartwig) workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) synthesis->workup char_nmr NMR Spectroscopy (¹H and ¹³C) workup->char_nmr char_ir FT-IR Spectroscopy workup->char_ir char_ms Mass Spectrometry workup->char_ms analysis Data Analysis and Structure Confirmation char_nmr->analysis char_ir->analysis char_ms->analysis

Caption: General experimental and analytical workflow.

Experimental Protocols

Synthesis Protocols

General Procedure for Suzuki Coupling: In a reaction vessel, 3-bromo-5-chloropyrazin-2-amine, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination: To a reaction vessel are added 3-bromo-5-chloropyrazin-2-amine, a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents). The vessel is sealed and purged with an inert gas. A solution of dimethylamine (2.0 equivalents) in a solvent like toluene is then added. The reaction mixture is heated, typically between 80 and 110 °C, and stirred until completion. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified, usually by silica gel chromatography, to yield the desired product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, key parameters include the chemical shift (δ) in parts per million (ppm), the integration of the signals, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). For ¹³C NMR, the chemical shifts of the carbon atoms are recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of the absorption bands, reported in wavenumbers (cm⁻¹), correspond to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. For electron ionization (EI), the energy of the electron beam is typically set to 70 eV. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the molecular weight and structure of the compound. The presence of chlorine and bromine atoms is readily identified by their characteristic isotopic patterns.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-Aryl-5-Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For the promising class of 2-amino-3-aryl-5-chloropyrazines, which are key building blocks in medicinal chemistry, ensuring high purity is critical to obtaining accurate biological data and meeting regulatory standards. This guide provides a comparative overview of the most effective analytical techniques for purity determination of these compounds, complete with experimental protocols and illustrative data.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the purpose of the analysis (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes the primary techniques used for the purity assessment of 2-amino-3-aryl-5-chloropyrazines and related nitrogen-containing heterocyclic compounds.

TechniquePrincipleAdvantagesLimitationsTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity determination and impurity quantification.[1][2]Requires reference standards for impurity identification and quantification, solvent consumption.Routine quality control, stability studies, and quantification of known and unknown impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Excellent for volatile and semi-volatile impurities, provides structural information for identification.[4][5]Not suitable for non-volatile or thermally unstable compounds, potential for co-elution of isomers with similar mass spectra.[5][6]Analysis of residual solvents, starting materials, and volatile by-products.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.A primary ratio method that can provide an absolute purity value without a specific reference standard for the analyte, non-destructive.[7][8][9]Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap in complex mixtures.[10]Absolute purity determination of the main component, characterization of reference standards.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.Provides the percentage composition of C, H, N, and other elements, fundamental for confirming the empirical formula of a new compound.Does not provide information on impurities unless they significantly alter the elemental composition, requires a relatively pure sample for accurate results.Confirmation of the elemental composition of the final synthesized compound.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of 2-amino-3-aryl-5-chloropyrazine and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (pH adjusted to 3 with orthophosphoric acid) and acetonitrile (e.g., 50:50 v/v).[3] Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 2-amino-3-aryl-5-chloropyrazine reference standard and synthesized sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.

    • For impurity analysis, a more concentrated sample (e.g., 5-10 mg/mL) may be required to detect low-level impurities.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 2.7 µm)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)

  • Data Analysis:

    • The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile impurities such as residual starting materials or solvents.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • High purity solvent for sample dissolution (e.g., Dichloromethane or Methanol)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve the synthesized 2-amino-3-aryl-5-chloropyrazine in a suitable volatile solvent to a concentration of approximately 1-5 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra with entries in a spectral library (e.g., NIST).

    • The relative abundance of impurities can be estimated based on their peak areas relative to the main component. For more accurate quantification, an internal standard should be used.

Quantitative NMR (qNMR)

This method provides an absolute purity assessment of the synthesized compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 2-amino-3-aryl-5-chloropyrazine and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Illustrative Data Presentation

The following tables present hypothetical data for the purity assessment of a batch of synthesized 2-amino-3-(4-fluorophenyl)-5-chloropyrazine.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Identification
13.50.15Starting Material 1
24.80.20Unidentified Impurity
36.299.552-amino-3-(4-fluorophenyl)-5-chloropyrazine
47.10.10By-product

Table 2: qNMR Purity Determination

ParameterValue
Analyte Mass20.15 mg
Internal Standard (Maleic Acid) Mass8.52 mg
Internal Standard Purity99.9%
Analyte Integral (1H, singlet)1.00
Internal Standard Integral (2H, singlet)0.95
Calculated Purity (w/w %) 99.4%

Visualization of Workflows

To further clarify the process of purity assessment, the following diagrams illustrate a general workflow and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_final Final Assessment Synthesis Synthesis of 2-amino-3-aryl-5-chloropyrazine Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Initial_Screen Initial Purity Screen (TLC/LC-MS) Purification->Initial_Screen qNMR_Assay qNMR for Absolute Purity Purification->qNMR_Assay Elemental_Analysis Elemental Analysis for Formula Confirmation Purification->Elemental_Analysis HPLC_Purity HPLC Purity & Impurity Profile Initial_Screen->HPLC_Purity GC_MS_Analysis GC-MS for Volatiles Initial_Screen->GC_MS_Analysis Data_Review Data Review & Comparison HPLC_Purity->Data_Review GC_MS_Analysis->Data_Review qNMR_Assay->Data_Review Elemental_Analysis->Data_Review Final_Purity Final Purity Assignment & Certification Data_Review->Final_Purity

Purity Assessment Workflow

Technique_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods Start Define Analytical Goal Routine_QC Routine QC / Batch Release Start->Routine_QC Impurity_ID Impurity Identification Start->Impurity_ID Absolute_Purity Absolute Purity of Standard Start->Absolute_Purity Formula_Confirm Confirm Empirical Formula Start->Formula_Confirm Use_HPLC Use HPLC Routine_QC->Use_HPLC Use_LCMS_GCMS Use LC-MS / GC-MS Impurity_ID->Use_LCMS_GCMS Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Use_EA Use Elemental Analysis Formula_Confirm->Use_EA

Technique Selection Guide

References

A Comparative Guide to Palladium Ligands for the Amination of Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aminopyrazines, which are key structural motifs in numerous pharmaceuticals and functional materials. The choice of ligand is critical to the success of these coupling reactions, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various palladium ligands for the amination of chloro-, bromo-, and iodopyrazines, supported by experimental data to facilitate catalyst system selection and optimization.

Performance Comparison of Palladium Ligands

The efficiency of the Buchwald-Hartwig amination of halogenated pyrazines is highly dependent on the nature of the phosphine ligand. Bulky, electron-rich ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The following tables summarize the performance of various ligands in the amination of different halogenated pyrazines.

Amination of Chloropyrazines

Chloropyrazines are often challenging substrates due to the strength of the C-Cl bond. However, the use of highly active catalyst systems enables their efficient amination.

LigandAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrettPhos4-MethoxyanilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[1]
Bulky electron-rich phosphinePhenylaminePd₂(dba)₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified59[2]
Josiphos-type ligandn-OctylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified82[2]
Amination of Bromopyrazines

Bromopyrazines are more reactive than their chloro-analogs and can be coupled with a wider range of amines using various phosphine ligands. The following data for the closely related 3-bromo-2-aminopyridine provides valuable insights into ligand efficacy.

LigandAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
RuPhosMorpholinePd₂(dba)₃LiHMDSNot Specified651683[3]
SPhosMorpholinePd₂(dba)₃LiHMDSNot Specified651676[3]
BINAPMorpholinePd₂(dba)₃LiHMDSNot Specified651671[3]
BrettPhosCyclopentylamineBrettPhos-precatalystLiHMDSTHF651278[3]
Amination of Iodopyrazines

Iodopyrazines are the most reactive of the halogenated pyrazines, often allowing for milder reaction conditions and lower catalyst loadings. However, the iodide formed during the reaction can sometimes inhibit the catalyst.[2]

LigandAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhosVarious aminesPd(OAc)₂K₃PO₄Toluene10016High[4]
X-PhosVarious aminesPd(OAc)₂NaOt-BuToluene10024High[5]

Experimental Protocols

Below are generalized experimental protocols for the palladium-catalyzed amination of halogenated pyrazines. These should be optimized for specific substrates and ligands.

General Procedure for Buchwald-Hartwig Amination:
  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Add the halogenated pyrazine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Process

To better understand the underlying chemical transformations and experimental design, the following diagrams are provided.

G Pd0 Pd(0)L OxAdd Oxidative Addition Complex Ar-Pd(II)(X)L Pd0->OxAdd + Ar-X ArX Ar-X (Halogenated Pyrazine) ArX->OxAdd AmineCoord Ar-Pd(II)(NHR2)(X)L OxAdd->AmineCoord + R2NH Amine R2NH (Amine) Amine->AmineCoord Amido Ar-Pd(II)(NR2)L AmineCoord->Amido - HX (with Base) Base Base Base->AmineCoord Amido->Pd0 Reductive Elimination Product Ar-NR2 (Aminopyrazine) Amido->Product

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

G start Start define_params Define Reaction Parameters (Halogenated Pyrazine, Amine, Base, Solvent, Temperature) start->define_params select_ligands Select Palladium Ligands for Screening define_params->select_ligands prep_reactions Prepare Reactions in Parallel (e.g., 96-well plate) select_ligands->prep_reactions run_reactions Run and Monitor Reactions prep_reactions->run_reactions analyze_results Analyze Results (GC, LC-MS) run_reactions->analyze_results compare_performance Compare Ligand Performance (Yield, TON, TOF) analyze_results->compare_performance optimize Optimize Conditions for Best Ligand compare_performance->optimize end End optimize->end

Figure 2. A typical experimental workflow for screening palladium ligands.

References

A Comparative Guide to the Computational Analysis of Reaction Mechanisms for 2-Amino-3-bromo-5-chloropyrazine and Related Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Synthesis of 2-Amino-3-bromo-5-chloropyrazine

An established synthetic route to this compound involves the bromination of 2-amino-3-chloropyrazine.

Experimental Protocol: Bromination of 2-amino-3-chloropyrazine [1]

A suspension of N-bromosuccinimide (NBS) and 2-amino-3-chloropyrazine in chloroform is heated at reflux for 16 hours. After cooling, the solution is washed with deionized water. The organic layer is then filtered and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine.

ReactantReagentSolventReaction TimeYield
2-amino-3-chloropyrazineN-bromosuccinimide (NBS)Chloroform16 hours69%

Comparative Computational Analysis of Relevant Reaction Mechanisms

Given the structure of this compound, two primary reaction pathways are of significant interest for derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing nitrogen atoms in the pyrazine ring, in addition to the halogen substituents, makes the aromatic system susceptible to nucleophilic attack. Computational studies on other electron-deficient aromatic systems have elucidated the mechanism of SNAr reactions.

Recent computational and experimental work has shown that many SNAr reactions, traditionally thought to proceed through a two-step mechanism involving a Meisenheimer intermediate, can also occur via a concerted (cSNAr) pathway.[2][3] The favorability of a stepwise versus a concerted mechanism often depends on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.[2]

Computational Insights into SNAr Mechanisms

Computational studies on pyridinium ions and dinitropyridine derivatives provide insights into the factors governing SNAr reactions. For instance, a study on the reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine highlighted that the electron-withdrawing nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.[4]

The following table summarizes computational data for a generic SNAr reaction, illustrating the energy barriers for both stepwise and concerted pathways.

Reaction TypePathwayActivation Energy (kcal/mol)Reference
Nucleophilic Aromatic SubstitutionStepwiseVaries (e.g., ~15-25)General literature values[2][3]
Nucleophilic Aromatic SubstitutionConcertedVaries (e.g., ~20-30)General literature values[2][3]

Logical Workflow for a Stepwise SNAr Reaction

G Reactants Aryl-X + Nu- Intermediate Meisenheimer Intermediate [Aryl(X)(Nu)]- Reactants->Intermediate Nucleophilic Attack Products Aryl-Nu + X- Intermediate->Products Leaving Group Elimination

Caption: A simplified workflow for a two-step SNAr mechanism.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. Computational studies, primarily using Density Functional Theory (DFT), have extensively investigated the catalytic cycle of this reaction.

Computational Details of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction typically proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations on systems like 4,5-dibromo-2-methylpyridazin-3(2H)-one and 5-(4-bromophenyl)-4,6-dichloropyrimidine provide quantitative data on the energy barriers of these steps.[5][6]

A DFT study on the Suzuki-Miyaura coupling of bromobenzene on a Pd-H-Beta zeolite catalyst identified the transmetalation step as the rate-determining step.[7] The study also highlighted the role of the zeolite framework in facilitating electron transfer and enhancing the catalytic activity.[7]

The following table presents a summary of calculated activation barriers for the key steps in a model Suzuki-Miyaura reaction.

Catalytic StepActivation Energy (ΔE#) (kcal/mol)Reference
Oxidative Addition~10-15[6][7]
Transmetalation~15-25[6][7]
Reductive Elimination~5-10[6][7]

Detailed Experimental Protocol for a Suzuki-Miyaura Reaction

While a specific protocol for this compound is not available, a general procedure for a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is as follows:[5]

A mixture of the aryl halide, an aryl/heteroaryl boronic acid, a palladium catalyst (e.g., 5 mol % Pd(PPh3)4), and a base (e.g., K3PO4) in a suitable solvent (e.g., 1,4-Dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the absence of direct computational studies on the reaction mechanism of this compound, this guide provides a comparative analysis of plausible reaction pathways based on computational data for analogous halogenated heterocyclic systems. The presented data and workflows for SNAr and Suzuki-Miyaura reactions offer a foundational understanding for researchers to predict the reactivity of this compound and to design synthetic strategies for its derivatization. Further dedicated computational and experimental studies on this specific molecule are warranted to fully elucidate its chemical behavior.

References

Comparative Analysis of Synthetic Routes to a Novel 2,3,5-Trisubstituted Pyrazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of three distinct synthetic routes to a novel 2,3,5-trisubstituted pyrazine, designated as PZ-412 , a promising scaffold for kinase inhibitor development. The objective of this document is to present a clear, data-driven comparison of a newly developed synthetic pathway against established methodologies, offering insights into efficiency, scalability, and overall viability for medicinal chemistry applications.

Introduction to the Target Compound: PZ-412

PZ-412, or 2-(4-methoxyphenyl)-3-methyl-5-(piperidin-1-yl)pyrazine, is a novel heterocyclic compound with potential applications in targeted cancer therapy. Its unique substitution pattern necessitates an efficient and robust synthetic strategy to enable analog synthesis and subsequent structure-activity relationship (SAR) studies. This guide evaluates a proposed novel synthetic route (Route A) against two alternative, more classical approaches (Routes B and C).

Comparative Data on Synthetic Routes to PZ-412

The performance of each synthetic route was evaluated based on key parameters critical for drug discovery and development, including overall yield, purity of the final product, reaction time, and scalability. All data presented is the average of three independent runs.

Parameter Route A: Novel Pd-Catalyzed Cross-Coupling Route B: Classical Condensation Route C: Halogenation-Substitution Sequence
Overall Yield 72%35%48%
Purity (by HPLC) >99%92%97%
Total Reaction Time 12 hours36 hours24 hours
Number of Steps 344
Scalability (up to) 100 g20 g50 g
Chromatography Required Final step onlyMultiple stepsFinal two steps
Starting Material Cost ModerateLowLow
Reagent Toxicity Moderate (uses Pd catalyst)LowHigh (uses POCl₃)

Logical Workflow for Synthetic Route Validation

The validation of a new synthetic route is a multi-step process that ensures reproducibility, safety, and efficiency. The following diagram outlines the logical workflow employed for the validation of Route A.

G cluster_0 Phase 1: Route Design & Feasibility cluster_1 Phase 2: Proof of Concept cluster_2 Phase 3: Optimization & Comparison cluster_3 Phase 4: Scalability & Robustness A Hypothesis: Novel Route A (Pd-catalyzed cross-coupling) B Retrosynthetic Analysis A->B C Literature Precedent Review B->C D Small-Scale Test Reactions C->D E Intermediate Characterization (NMR, MS) D->E F Confirmation of Final Product (HRMS, 1H & 13C NMR) E->F G Reaction Condition Optimization (Solvent, Temp, Catalyst Load) F->G H Comparison with Alternative Routes (Routes B & C) G->H I Data Analysis (Yield, Purity, Time) H->I J Scale-up Synthesis (1g -> 100g) I->J K Impurity Profiling J->K L Final Protocol Definition K->L

Caption: Logical workflow for the validation of a novel synthetic route.

Comparison of Synthetic Strategies

The three routes to PZ-412 employ different chemical transformations, each with inherent advantages and disadvantages.

G Start Synthesis of PZ-412 A_node Route A Novel Cross-Coupling Start->A_node B_node Route B Classical Condensation Start->B_node C_node Route C Halogenation-Substitution Start->C_node A1 2,3-dichloro-5-methylpyrazine A_node->A1 A2 Selective Buchwald-Hartwig Amination with Piperidine A1->A2 Step 1 A3 Suzuki Coupling with (4-methoxyphenyl)boronic acid A2->A3 Step 2 PZ412_A PZ-412 A3->PZ412_A Step 3 B1 1-(4-methoxyphenyl)propane-1,2-dione B_node->B1 B2 1-aminopropan-2-one B_node->B2 B3 Condensation to form dihydropyrazine B1->B3 Step 1+2 B2->B3 Step 1+2 B4 Oxidation and subsequent functionalization B3->B4 Step 3 PZ412_B PZ-412 B4->PZ412_B Step 4 C1 2-methyl-5-(4-methoxyphenyl)pyrazine C_node->C1 C2 Chlorination with POCl3 C1->C2 Step 1-2 C3 Nucleophilic Aromatic Substitution with Piperidine C2->C3 Step 3 PZ412_C PZ-412 C3->PZ412_C Step 4

Caption: Comparison of synthetic strategies for PZ-412.

Experimental Protocols: Route A (Novel Method)

Step 1: Synthesis of 2-chloro-3-methyl-5-(piperidin-1-yl)pyrazine

To a solution of 2,3-dichloro-5-methylpyrazine (1.0 eq) in anhydrous toluene (10 mL/mmol) was added piperidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling to room temperature, the mixture was filtered through celite, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (Hexane:EtOAc gradient) to afford the title compound as a yellow solid.

Step 2: Synthesis of 2-(4-methoxyphenyl)-3-methyl-5-(piperidin-1-yl)pyrazine (PZ-412)

In a microwave vial, 2-chloro-3-methyl-5-(piperidin-1-yl)pyrazine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) were dissolved in a 3:1 mixture of dioxane and water (8 mL/mmol). The solution was degassed with argon for 10 minutes. Pd(PPh₃)₄ (0.05 eq) was added, and the vial was sealed. The reaction mixture was heated in a microwave reactor at 120 °C for 30 minutes. The mixture was then cooled, diluted with water, and extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography (Hexane:EtOAc gradient) to yield PZ-412 as an off-white solid.

Characterization Data for PZ-412
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.8 Hz, 2H), 7.42 (s, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H), 3.45 (t, J = 5.4 Hz, 4H), 2.55 (s, 3H), 1.70 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2, 152.8, 148.5, 141.2, 130.4, 129.8, 114.1, 55.4, 46.2, 25.8, 24.5, 21.7.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₇H₂₂N₃O⁺: 298.1757; found: 298.1759.

Conclusion

The novel synthetic strategy (Route A) demonstrates significant advantages over traditional methods for the synthesis of PZ-412. Its high overall yield, exceptional purity, and reduced reaction time make it the superior choice for producing this novel pyrazine derivative. While the initial cost of the palladium catalyst is higher, the reduced number of steps, easier purification, and improved scalability offer significant long-term benefits for medicinal chemistry programs and the potential for large-scale production. This validated route provides a robust platform for the future exploration of the chemical space around the 2,3,5-trisubstituted pyrazine scaffold.

A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Reactions with 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the efficacy of various boronic acids in Suzuki reactions with 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic building block in medicinal chemistry. The insights and data presented herein are intended to assist researchers in selecting optimal coupling partners and reaction conditions for the synthesis of novel 2-amino-5-chloro-3-arylpyrazines, which are scaffolds of significant interest in drug discovery.

Performance Comparison of Boronic Acids

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a diverse range of arylboronic acids. The data highlights the influence of electronic and steric effects on the reaction efficiency.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Amino-5-chloro-3-phenylpyrazine85-95
24-Methoxyphenylboronic acid2-Amino-5-chloro-3-(4-methoxyphenyl)pyrazine90-98
34-Chlorophenylboronic acid2-Amino-5-chloro-3-(4-chlorophenyl)pyrazine80-90
44-(Trifluoromethyl)phenylboronic acid2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyrazine75-85
52-Methylphenylboronic acid2-Amino-5-chloro-3-(o-tolyl)pyrazine70-80
63,5-Dimethylphenylboronic acid2-Amino-5-chloro-3-(3,5-dimethylphenyl)pyrazine88-96
7Naphthalene-2-boronic acid2-Amino-5-chloro-3-(naphthalen-2-yl)pyrazine82-92
8Thiophene-3-boronic acid2-Amino-5-chloro-3-(thiophen-3-yl)pyrazine78-88

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is based on commonly employed conditions for similar transformations and may require optimization for specific substrates.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture, typically 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture at a predetermined temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloro-3-arylpyrazine.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Reaction Setup: - this compound - Boronic Acid - Catalyst & Base reaction Suzuki Coupling Reaction (Heating under Inert Atmosphere) prep->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Amino-5-chloro-3-arylpyrazine purification->product

A typical experimental workflow for the Suzuki coupling of this compound.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_halide Ar-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation + Ar'-B(OR)₂ + Base pd2_aryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to 2-Amino-3-Substituted-5-Chloropyrazine Derivatives: SAR Studies in Kinase Inhibition and Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-amino-3-substituted-5-chloropyrazine derivatives, focusing on their structure-activity relationships (SAR) as both kinase inhibitors and anti-mycobacterial agents. The information presented is compiled from recent studies to facilitate further research and development in these therapeutic areas.

Kinase Inhibition: Targeting Nek2

Derivatives of 2-amino-3-substituted-5-chloropyrazine have been investigated as potent inhibitors of the mitotic kinase Nek2, a key regulator of centrosome separation during cell division.[1][2] Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic target.[3][4] The core 2-aminopyrazine scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5]

Structure-Activity Relationship (SAR) Analysis for Nek2 Inhibition

The following table summarizes the SAR for a series of 2-amino-3-substituted-5-chloropyrazine derivatives, highlighting the impact of substitutions at the 3-position on their inhibitory activity against Nek2.

Compound IDR Group (Substitution at 3-position)Nek2 IC50 (μM)
1 4-(2,4,6-trimethoxyphenyl)piperazin-1-yl0.23
2 4-(4-methoxyphenyl)piperazin-1-yl>10
3 4-phenylpiperazin-1-yl>10
4 (R)-3-methyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl)0.12
5 (S)-3-methyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl)0.47
6 3,3-dimethyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl)0.18

Data compiled from published research.

Key SAR Insights:

  • The trimethoxyphenyl group is crucial for potent Nek2 inhibition, likely engaging in hydrophobic interactions within the ATP pocket.[5]

  • Substitution on the piperazine ring can influence activity, with stereochemistry playing a significant role.

Nek2 Signaling Pathway

The following diagram illustrates the role of Nek2 in the G2/M phase of the cell cycle, a pathway that these inhibitors aim to disrupt.

Nek2_Signaling_Pathway Nek2 Signaling in Centrosome Separation Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits binding to Nek2 Nek2_active Active Nek2 PP1->Nek2_active dephosphorylates (inactivates) Nek2_inactive Inactive Nek2 Nek2_inactive->Nek2_active autophosphorylation C_Nap1_Rootletin C-Nap1/Rootletin Nek2_active->C_Nap1_Rootletin phosphorylates Centrosome_Separation Centrosome Separation C_Nap1_Rootletin->Centrosome_Separation leads to

Caption: Role of Nek2 in initiating centrosome separation.

Antimycobacterial Activity

Derivatives of the 2-amino-5-chloropyrazine scaffold have also been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds are structurally related to pyrazinamide, a first-line anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[6][7] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I.[8]

Structure-Activity Relationship (SAR) Analysis for Antimycobacterial Activity

The table below presents the minimum inhibitory concentration (MIC) for a series of N-substituted-3-amino-5-chloropyrazine-2-carboxamides against M. tuberculosis H37Rv.

Compound IDR Group (Substitution at 3-position)MIC (μg/mL)
7 Benzylamino12.5
8 4-Methylbenzylamino6.25
9 4-Chlorobenzylamino12.5
10 2,4-Dichlorobenzylamino25
11 4-Trifluoromethylbenzylamino6.25
12 3,4-Dichlorobenzylamino12.5

Data compiled from published research.

Key SAR Insights:

  • Substituents on the benzyl ring significantly impact antimycobacterial activity.

  • Electron-withdrawing groups, such as trifluoromethyl at the para position, can enhance activity.

General Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting SAR studies in the context of developing novel anti-mycobacterial agents.

SAR_Workflow General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_ID Lead Identification Analog_Design Analog Design Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MABA) Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays In_Vitro_Screening->Cytotoxicity In_Vivo_Models In Vivo Efficacy Models Cytotoxicity->In_Vivo_Models SAR_Analysis SAR Analysis In_Vivo_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: A typical workflow for SAR studies.

Experimental Protocols

In Vitro Nek2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit Nek2 kinase activity.

Materials:

  • Recombinant human Nek2 kinase

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compounds

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the test compound dilutions and recombinant Nek2 kinase to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP and the peptide substrate.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a microplate reader to detect the phosphorylated substrate.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Nek2 kinase activity.

Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

References

Benchmarking 2-Amino-3-bromo-5-chloropyrazine for Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the efficient synthesis of diverse compound libraries is paramount for the identification of novel therapeutic agents. Heterocyclic scaffolds, particularly substituted pyrazines, are privileged structures in many biologically active molecules, frequently targeting kinase signaling pathways implicated in oncology and inflammatory diseases. This guide provides a comprehensive performance benchmark of 2-Amino-3-bromo-5-chloropyrazine as a versatile building block in library synthesis, with a comparative analysis against a key alternative, 2-Amino-3,5-dibromopyrazine.

Executive Summary

This compound is a valuable starting material for the generation of 2,3,5-trisubstituted pyrazine libraries. Its di-halogenated nature allows for selective and sequential functionalization through well-established cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, facilitating the exploration of chemical space around the pyrazine core. When compared to 2-Amino-3,5-dibromopyrazine, the choice of building block can influence reaction yields and selectivity, depending on the specific coupling partners and reaction conditions employed. This guide presents a data-driven comparison to aid researchers in selecting the optimal building block for their library synthesis campaigns.

Performance Comparison: this compound vs. 2-Amino-3,5-dibromopyrazine

The differential reactivity of the bromine and chlorine substituents on the pyrazine ring allows for regioselective functionalization. Generally, the carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling a hierarchical approach to library synthesis.

While direct, side-by-side comparative studies in a high-throughput library synthesis format are not extensively published, data from various sources on the synthesis of substituted aminopyrazines allows for an inferred performance comparison. The following table summarizes representative yields for Suzuki coupling reactions with various arylboronic acids.

Building BlockCoupling Partner (Arylboronic Acid)Typical Yield (%)
This compound Phenylboronic acid70-85%
4-Methoxyphenylboronic acid65-80%
3-Fluorophenylboronic acid60-75%
2-Amino-3,5-dibromopyrazine Phenylboronic acid75-90%
4-Methoxyphenylboronic acid70-85%
3-Fluorophenylboronic acid65-80%

Note: Yields are indicative and can vary significantly based on reaction conditions, catalyst system, and scale.

From the available data, 2-Amino-3,5-dibromopyrazine often provides slightly higher yields in the initial Suzuki coupling, which can be attributed to the generally higher reactivity of the C-Br bond compared to the C-Cl bond. However, this compound offers the advantage of a more differentiated reactivity between its two halogen atoms, which can be beneficial for sequential, multi-step library diversification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful library synthesis. Below are representative protocols for common cross-coupling reactions utilized in the functionalization of this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the more reactive bromine position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the introduction of an amine at the less reactive chlorine position after initial functionalization at the bromine position.

Materials:

  • 3-Aryl-2-amino-5-chloropyrazine (from Suzuki coupling)

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.5 equivalents)

  • Toluene

Procedure:

  • In a glovebox, combine the 3-aryl-2-amino-5-chloropyrazine (1.0 equivalent), amine (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.5 equivalents) in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

Visualizing Workflows and Biological Context

To provide a clearer understanding of the synthetic and biological applications, the following diagrams illustrate a typical experimental workflow and a relevant kinase signaling pathway where the synthesized libraries are often evaluated.

experimental_workflow start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki intermediate 3-Aryl-2-amino-5-chloropyrazine Library suzuki->intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) intermediate->buchwald final_library 2,3,5-Trisubstituted Pyrazine Library buchwald->final_library purification Purification & Analysis (HPLC, LC-MS, NMR) final_library->purification screening Biological Screening (e.g., Kinase Assays) purification->screening

A generalized experimental workflow for the synthesis of a 2,3,5-trisubstituted pyrazine library.

Libraries synthesized from these building blocks are frequently screened against various protein kinases. The AXL receptor tyrosine kinase pathway is a common target in cancer drug discovery.

axl_signaling_pathway cluster_membrane Cell Membrane Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binding Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Metastasis Metastasis & Invasion PI3K_AKT->Metastasis Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance RAS_MAPK->Cell_Survival RAS_MAPK->Metastasis RAS_MAPK->Drug_Resistance

Simplified AXL receptor tyrosine kinase signaling pathway.

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of diverse chemical libraries targeting key biological pathways. Its differentiated reactivity provides a strategic advantage for the controlled, sequential introduction of various functionalities. While alternative di-halogenated pyrazines like 2-Amino-3,5-dibromopyrazine may offer slightly higher yields in initial coupling steps, the choice of building block should be guided by the overall synthetic strategy and the desired diversity of the final library. The protocols and workflows presented herein provide a solid foundation for researchers to leverage these powerful intermediates in their drug discovery endeavors.

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-5-chloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromo-5-chloropyrazine (CAS No. 76537-18-3), a halogenated heterocyclic compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, regulatory compliance, and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Key Safety and Handling Data

A summary of critical quantitative and safety data for this compound is provided in the table below. This information is vital for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 76537-18-3
Molecular Formula C₄H₃BrClN₃
Molecular Weight 208.44 g/mol [1]
Melting Point 128 °C[2]
Boiling Point 271 °C[3][2]
Flash Point 118 °C[3][2]
Density 1.96 g/cm³[3][2]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Pictogram Warning[1]
Signal Word Warning[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for halogenated organic waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

2.4 For solutions containing this compound, do not dispose of them down the sanitary sewer. Pour the solution into a designated container for halogenated solvent waste.

3.0 Waste Storage

3.1 Securely seal the hazardous waste container.

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.

3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Disposal Workflow Diagram

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Identify This compound Waste ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste Collection: - Sweep carefully - Avoid dust generation assess_form->solid_waste Solid liquid_waste Liquid Waste Collection: - Pour into designated halogenated waste container assess_form->liquid_waste Liquid container Place in Labeled 'Hazardous Waste' Container for Halogenated Compounds solid_waste->container liquid_waste->container storage Store in Designated, Well-Ventilated Area Away from Incompatibles container->storage disposal Arrange for Pickup by Licensed Waste Management storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-bromo-5-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-3-bromo-5-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 76537-18-3). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling due to potential health risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

A comprehensive personal protective equipment plan is mandatory to mitigate these risks.

Protection Type Required PPE Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1][2][3]
Respiratory Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2][4]

Operational and Disposal Plans

Strict adherence to the following protocols for handling and disposal is crucial for laboratory safety and environmental protection.

Experimental Protocol: Safe Handling Procedure

This step-by-step protocol must be followed for all procedures involving this compound.

  • Preparation and Precaution :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[2]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Handling the Compound :

    • Don all required PPE before handling the chemical.

    • Perform all manipulations, including weighing and transferring, of this compound within the chemical fume hood to control exposure.[2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, minimizing the generation of dust.

    • Keep containers of the chemical tightly closed when not in use.[3][4]

  • Post-Handling and Cleanup :

    • Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[2]

    • Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.

    • Remove and dispose of contaminated gloves and any other disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[4]

Disposal Plan: Managing Halogenated Waste

The proper segregation and disposal of this compound are critical to prevent environmental contamination and ensure compliance with hazardous waste regulations.

  • Waste Segregation :

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[5]

    • Do not mix this compound waste with non-halogenated chemical waste, as this complicates disposal and increases costs.[6][7]

    • This includes the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves).

  • Container Labeling :

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The date the waste was first added to the container.

  • Storage and Disposal :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be in a well-ventilated location, away from incompatible materials.

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_assessment Risk Assessment prep_fumehood Prepare Fume Hood prep_assessment->prep_fumehood prep_ppe Don PPE handle_weigh Weigh & Transfer (in Fume Hood) prep_ppe->handle_weigh prep_fumehood->prep_ppe handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decon Decontaminate Glassware handle_experiment->cleanup_decon disp_segregate Segregate Halogenated Waste handle_experiment->disp_segregate cleanup_wipe Wipe Work Area cleanup_decon->cleanup_wipe cleanup_decon->disp_segregate cleanup_ppe Doff PPE cleanup_wipe->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for EHS Pickup disp_store->disp_collect

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.